Hydroxysafflor yellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32O16 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-/t12-,13-,16-,17-,19+,20+,21-,22-,23-,26?,27?/m1/s1 |
InChI Key |
IAVUBSCVWHLRGE-GVGFMMGQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hydroxysafflor Yellow A (HSYA): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hydroxysafflor yellow A (HSYA) is a primary water-soluble chalcone compound extracted from the flowers of the safflower, Carthamus tinctorius L.[1][2]. It is the major active component of safflor yellow pigments and has garnered significant attention for its broad and potent pharmacological activities[1][3]. Clinically, injections containing HSYA as the main component are utilized in the treatment of cardiovascular conditions like angina pectoris[1]. Extensive preclinical research has demonstrated its therapeutic potential across a spectrum of diseases, attributable to its multifaceted mechanism of action, which includes robust antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective effects[4][5][6][7]. This technical guide provides an in-depth exploration of the molecular mechanisms underlying HSYA's diverse biological activities, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
HSYA's therapeutic effects stem from its ability to modulate multiple cellular processes, primarily through its potent anti-inflammatory and antioxidant activities. These core mechanisms are foundational to its protective effects in various disease models.
Anti-inflammatory Action
HSYA exerts significant anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators. This has been observed in models of neuroinflammation, acute lung injury, liver disease, and spinal cord injury[1][3][8][9].
Key Signaling Pathways:
-
NF-κB Signaling: HSYA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response[3][10]. In a rat model of spinal cord injury, HSYA treatment strongly reversed the injury-induced activation of NF-κB[3]. It can block the phosphorylation of ERK1/2, which in turn restrains NF-κB activation and its nuclear translocation by inhibiting IκB phosphorylation and degradation[10].
-
TLR4 Signaling: HSYA can suppress the Toll-like receptor 4 (TLR4) signaling pathway. In models of myocardial ischemia-reperfusion, HSYA inhibited the elevated expression of TLR4, leading to a downregulation of NF-κB and a reduction in inflammatory cytokines like TNF-α and IL-1β[1]. It also prevented TLR4 and MyD88 protein up-expression in lipopolysaccharide-induced lung injury[10].
-
NLRP3 Inflammasome: HSYA has been demonstrated to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18[5][8]. In a mouse model of nonalcoholic fatty liver disease, HSYA administration decreased the hepatic expression of NLRP3 and Caspase-1[8].
-
IL-17A/IL-17RA Axis: In models of cerebral ischemia, HSYA reduces neuroinflammation by inhibiting the production of IL-17A from astrocytes. It disrupts the positive feedback loop of IL-17RA/ACT1/NF-κB/IL-17A, thereby attenuating the inflammatory cascade[9].
Table 1: Effect of HSYA on Inflammatory Markers
| Model System | HSYA Concentration/Dose | Measured Marker | Result | Reference |
|---|---|---|---|---|
| Spinal Cord Injury (Rat) | 8-14 mg/kg/day | TNF-α, IL-6 | Significant reduction in expression | [3] |
| iNOS, COX-2 | Significant reduction in expression | [3] | ||
| NF-κB Activation | Markedly decreased | [3] | ||
| Nonalcoholic Fatty Liver Disease (Mouse) | High-dose HSYA | NLRP3, Caspase-1 (mRNA & Protein) | Significantly decreased | [8] |
| IL-6, IL-1β, TNF-α (Serum) | Significantly decreased | [8] | ||
| LPS-induced VSMCs | Not Specified | TNF-α, IL-6, IL-8 | Downregulated levels | [10] |
| OGD/R Astrocytes & HT22 Neurons | Not Specified | IL-17A | Inhibition of production | [9] |
| Endplate Chondrocytes | 25 µM | IL-6, TNF-α | Significantly reversed IL-1β-induced increase |[11] |
Caption: HSYA inhibits inflammation by targeting multiple pathways including TLR4, ERK, NF-κB, and the NLRP3 inflammasome.
Antioxidant Action
HSYA is a potent antioxidant that protects against oxidative stress, a key pathological process in cardiovascular and neurodegenerative diseases[12][13][14][15]. Its antioxidant effects are mediated through direct free radical scavenging and enhancement of endogenous antioxidant systems.
Key Mechanisms:
-
Free Radical Scavenging: HSYA directly scavenges oxygen free radicals, which is considered a primary mechanism of its protective effects, particularly in ischemia-reperfusion injury[3][13].
-
Enhancement of Antioxidant Enzymes: HSYA treatment increases the activity of key antioxidant enzymes. In models of traumatic brain injury and cerebral ischemia, HSYA significantly increased the activities of superoxide dismutase (SOD) and catalase (CAT) while decreasing levels of the lipid peroxidation product malondialdehyde (MDA)[14][15].
-
Nrf2/HO-1 Pathway: HSYA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[1][4]. Nrf2 is a master regulator of the antioxidant response. Activation of this pathway by HSYA leads to the upregulation of HO-1 and other antioxidant genes, conferring protection against oxidative damage in cardiomyocytes[1][10].
Table 2: Effect of HSYA on Oxidative Stress Markers
| Model System | HSYA Dose/Concentration | Measured Marker | Result | Reference |
|---|---|---|---|---|
| Cerebral Ischemia/Reperfusion (Rat) | 2, 4, 8 mg/kg | MDA | Significantly attenuated elevation | [15] |
| SOD Activity | Significantly attenuated decrease | [15] | ||
| Total Antioxidative Capability (T-AOC) | Significantly attenuated decrease | [15] | ||
| Traumatic Brain Injury (Rat) | Not Specified | SOD, CAT Activity | Increased | [14] |
| GSH/GSSG Ratio | Increased | [14] | ||
| MDA, GSSG Levels | Decreased | [14] |
| Endplate Chondrocytes | 25 µM | ROS | Reversed IL-1β-induced upregulation |[11] |
Caption: HSYA mitigates oxidative stress by scavenging ROS and upregulating antioxidant defenses via the Nrf2/HO-1 pathway.
Therapeutic Mechanisms in Specific Disease Areas
Neuroprotection
HSYA exhibits significant neuroprotective properties in models of ischemic stroke, Alzheimer's disease, and spinal cord injury[3][12][16]. Its neuroprotective effects are a culmination of its anti-inflammatory, antioxidant, and direct anti-apoptotic and pro-autophagy actions.
Key Signaling Pathways:
-
HIF-1α/BNIP3-Mediated Autophagy: In an oxygen-glucose deprivation/reperfusion (OGD/R) model mimicking ischemic stroke, HSYA exerts neuroprotection by activating the HIF-1α/BNIP3 signaling pathway to induce autophagy[12][17]. HSYA treatment increased the expression of HIF-1α and BNIP3, leading to an increase in autophagy markers (LC3, Beclin-1) and a decrease in apoptosis[12]. This suggests that promoting autophagy is a key neuroprotective strategy of HSYA in the acute phase of ischemia.
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial pro-survival pathway. HSYA has been shown to activate this pathway, which can ameliorate ischemia-reperfusion-induced apoptosis[18].
-
Mitochondrial Apoptosis Pathway: HSYA can inhibit neuronal apoptosis by targeting the mitochondrial pathway[13][16]. In a mouse model of Alzheimer's disease, HSYA decreased the expression of pro-apoptotic proteins Bax and Caspase-3, while increasing the anti-apoptotic protein Bcl-2[16]. This effect is linked to its ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP)[13][16].
-
p38 MAPK Pathway: HSYA can inhibit the phosphorylation of p38 MAPK to suppress apoptosis and autophagy in neural stem cells under heat stress[19].
Caption: HSYA confers neuroprotection by promoting HIF-1α-mediated autophagy and inhibiting mitochondrial apoptosis.
Cardioprotection
HSYA has demonstrated significant protective effects against myocardial ischemia-reperfusion (MI/R) injury and other cardiovascular diseases[1][5][13].
Key Signaling Pathways:
-
PI3K/Akt/Nrf2 Pathway: HSYA protects cardiomyocytes against apoptosis by upregulating HO-1 expression through the PI3K/Akt/Nrf2 signaling pathway[10].
-
AMPK/mTOR Pathway: This pathway is involved in regulating autophagy, and HSYA may exert cardioprotective effects through its modulation[5].
-
VEGFA Pathway: HSYA can promote neovascularization and cardiac function recovery by acting through the HO-1/VEGF-A/SDF-1α cascade[1].
Anti-Cancer Activity
HSYA exhibits anti-tumor activity in various cancer models, including colorectal cancer and liver cancer[10][20][21]. Its mechanisms involve inhibiting proliferation, migration, and invasion, while promoting apoptosis.
Key Signaling Pathways:
-
PPARγ/PTEN/Akt Pathway: In colorectal cancer cells, HSYA was found to activate the PPARγ/PTEN/Akt signaling pathway. This activation led to reduced cell viability, colony formation, migration, and invasion, while promoting apoptosis[20].
-
ERK/MAPK and NF-κB Pathways: HSYA inhibited angiogenesis in hepatocellular carcinoma by blocking the ERK/MAPK and NF-κB signaling pathways[10]. By inhibiting ERK1/2 phosphorylation, it suppresses the expression of cell proliferation-related genes like cyclinD1, c-myc, and c-Fos[10].
Table 3: Anti-proliferative and Pro-apoptotic Effects of HSYA
| Cell Line | HSYA Concentration | Effect | Pathway Implicated | Reference |
|---|---|---|---|---|
| HCT116 (Colorectal Cancer) | 25, 50, 100 µM | Reduced cell viability, inhibited colony formation, migration, and invasion. Promoted apoptosis. | PPARγ/PTEN/Akt | [20] |
| HIEC (Normal Intestinal Epithelial) | 25, 50, 100 µM | No effect on cell viability | - | [20] |
| HepG2 (Liver Cancer) | Not Specified | Inhibited cell proliferation, promoted apoptosis by blocking autophagic flux. | ERK |[21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on HSYA, synthesized from the available information.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Objective: To induce focal cerebral ischemia-reperfusion (I/R) injury to study the neuroprotective effects of HSYA[13][15].
-
Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A nylon monofilament suture with a rounded tip is introduced into the ECA lumen and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia & Reperfusion: The occlusion is maintained for a specific period (e.g., 60 or 120 minutes)[13][15]. Reperfusion is initiated by withdrawing the filament.
-
HSYA Administration: HSYA is administered, often intravenously, at the onset of reperfusion at specified doses (e.g., 2, 4, 8 mg/kg)[15].
-
Outcome Assessment: After a reperfusion period (e.g., 24 hours), neurological deficit scores are assessed, and brains are harvested. Infarct volume is quantified using 2,3,5-triphenyl tetrazolium chloride (TTC) staining[13][15].
-
Western Blot Analysis
-
Objective: To quantify the expression levels of specific proteins in tissues or cells treated with HSYA[8][9][12].
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., HIF-1α, Caspase-3, NLRP3, p-Akt, β-actin)[8][12].
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes affected by HSYA[8][9].
-
Methodology:
-
RNA Extraction: Total RNA is extracted from tissues or cells using a reagent like TRIzol.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.
-
PCR Amplification: The qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes (e.g., NLRP3, Caspase-1, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization[8].
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
Caption: A typical workflow for evaluating the in vivo therapeutic efficacy and mechanism of HSYA.
Conclusion
This compound is a pleiotropic molecule that exerts its pharmacological effects through the modulation of a complex network of signaling pathways. Its core mechanisms are centered on potent anti-inflammatory and antioxidant activities, primarily through the inhibition of pro-inflammatory pathways like NF-κB and TLR4, and the activation of the Nrf2 antioxidant response. These foundational actions translate into specific therapeutic benefits, including neuroprotection via promotion of autophagy and inhibition of apoptosis, cardioprotection, and anti-cancer effects by targeting cell proliferation and survival pathways. The extensive preclinical data strongly suggest that HSYA is a promising therapeutic agent for a broad spectrum of diseases, warranting further investigation and clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 11. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts antioxidant effects in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects rat brains against ischemia-reperfusion injury by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of this compound on an Alzheimer’s Disease (AD)-Like Mouse Model - ProQuest [proquest.com]
- 17. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R [mdpi.com]
- 18. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Technical Guide on its Discovery, Origin, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside that stands as the principal bioactive constituent of the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Historically, safflower has been a staple in traditional medicine, particularly in Chinese medicine, for promoting blood circulation, resolving blood stasis, and alleviating pain.[1][3] The discovery and isolation of HSYA have paved the way for extensive pharmacological research, revealing its potent therapeutic effects, especially in the context of cardiovascular and cerebrovascular diseases.[2][4] This technical guide provides a comprehensive overview of the discovery and origin of HSYA, detailed experimental protocols for its extraction and analysis, a summary of its pharmacokinetic properties, and an exploration of its molecular mechanisms of action through key signaling pathways.
Discovery and Origin
Traditional Medicine Roots
The use of safflower (Carthamus tinctorius L.) in traditional medicine dates back centuries.[5][6] In traditional Chinese medicine, it is known as "Honghua" and has been used to treat a variety of conditions, including dysmenorrhea, amenorrhea, postpartum abdominal pain, and trauma.[3][5] Iranian folk medicine also utilized safflower for its laxative effects and as a treatment for rheumatism, paralysis, and various skin conditions.[5][7] The therapeutic benefits of safflower are largely attributed to its chemical constituents, with this compound being a key active compound.[7]
Isolation and Identification
HSYA was first isolated from Carthamus tinctorius L. by Meselhy et al. in 1993.[2] It is a chalcone glycoside, characterized by its good water solubility, which distinguishes it from many other plant-derived flavonoids.[1] Due to its significant bioactivity and abundance in the plant, HSYA is now used as a key quality control marker for safflower in the Chinese Pharmacopoeia.[1] The content of HSYA in safflower can vary depending on geographical origin, color, and harvest time, with concentrations ranging from 0.05 to 14.99 mg/g.[4]
Physicochemical Properties
HSYA is an orange-yellow powdery substance that is highly soluble in water but poorly soluble in lipophilic organic solvents like chloroform, benzene, and ethyl acetate.[8] It is structurally unstable and can degrade under strong acidic or alkaline conditions, as well as upon exposure to high temperatures and light.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction, pharmacokinetics, and preclinical studies of this compound.
Table 1: Extraction Yield of this compound from Carthamus tinctorius L.
| Extraction Method | Solvent | Yield (%) | Reference |
| Water Immersion | Water | 0.023 - 0.066 | [4][9] |
| Smashing Tissue Extraction | Not Specified | 1.359 | [4] |
| MAS-I Microwave Extraction | Water | 6.96 | [4][9] |
| Ultrasonic Extraction | Not Specified | 12.25 | [4][9] |
| Soxhlet Extraction | Not Specified | 13.09 | [4][9] |
| DMSO Extraction | DMSO | 14.56 | [4][9] |
| Matrix Solid-Phase Dispersion (MSPD) | Not Specified | 14.89 | [4][9] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Rat | Not Specified | 1.2% | [4][9] |
| Elimination Half-life (t1/2) | Human | 35, 70, 140 mg (IV) | 3.32 h | [4][9] |
| Peak Plasma Concentration (Cmax) | Human | 35 mg (IV) | 2.02 ± 0.18 mg/L | [4][9] |
| Human | 70 mg (IV) | 7.47 ± 0.67 mg/L | [4][9] | |
| Human | 140 mg (IV) | 14.48 ± 4.70 mg/L | [4][9] | |
| Time to Peak Concentration (Tmax) | Rat | Oral | 10 min | [4][9] |
| Plasma Protein Binding | Rat | IV | 48.0 - 54.6% | [4][10] |
| Urinary Excretion (48h) | Rat | 3 mg/kg (IV) | 52.6 ± 17.9% | [10] |
| Fecal Excretion (48h) | Rat | 3 mg/kg (IV) | 8.4 ± 5.3% | [10] |
| Biliary Excretion (24h) | Rat | 3 mg/kg (IV) | 1.4 ± 1.0% | [10] |
Experimental Protocols
Extraction and Isolation of HSYA from Carthamus tinctorius L.
This protocol is based on a macroporous resin adsorption chromatography method.[11]
-
Plant Material Preparation: Shade dry and powder the fresh flowers of Carthamus tinctorius L.
-
Extraction: Extract the powdered plant material (e.g., 2 kg) three times with distilled water (e.g., 20 L) at 60°C for 30 minutes for each extraction.
-
Solvent Removal: Combine the extracts and remove the solvent by evaporation under reduced pressure.
-
Resin Preparation: Dissolve the residue in 10% ethanol and evaporate to dryness under vacuum.
-
Macroporous Resin Chromatography: Subject the resulting residue (e.g., 72.3 g) to D101 macroporous resin column chromatography.
-
Elution: Perform a step-gradient elution with water-methanol mixtures (100:0, 90:10, 80:20, 40:60, 0:100, v/v) to yield different fractions.
-
Purification: Subject the target fraction (e.g., F2) to further purification using a high-throughput auto-purification system (e.g., Waters) with a suitable mobile phase (e.g., methanol–acetonitrile–0.2% formic acid in water) to obtain pure HSYA.
-
Structure Identification: Confirm the structure of the isolated HSYA using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[11]
Quantification of HSYA in Biological Samples (Plasma, Urine, Feces, Bile)
This protocol is based on a High-Performance Liquid Chromatography (HPLC) method.[10][12]
-
Sample Preparation:
-
Plasma: Develop a suitable protein precipitation or liquid-liquid extraction method to extract HSYA from plasma samples.
-
Urine, Feces, Bile: Homogenize and extract HSYA from these matrices using an appropriate solvent system.
-
-
HPLC System: Utilize a validated HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometer detector.
-
Mobile Phase: Develop an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile, methanol, and an acidic aqueous solution) to achieve good separation of HSYA from endogenous components.
-
Calibration Standards: Prepare a series of calibration standards of HSYA in the respective biological matrix to construct a calibration curve.
-
Quantification: Inject the prepared samples and standards into the HPLC system. Determine the concentration of HSYA in the unknown samples by comparing their peak areas to the calibration curve. The limit of quantification (LOQ) for HSYA in rat plasma has been reported as 0.156 mg/L.[12]
Signaling Pathways and Mechanisms of Action
HSYA exerts its diverse pharmacological effects by modulating multiple signaling pathways. These include antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Key Signaling Pathways Modulated by HSYA
-
NF-κB Signaling Pathway: HSYA has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[1][9] By inhibiting this pathway, HSYA can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. HSYA can modulate this pathway to exert neuroprotective and cardioprotective effects.[1][9]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including Erk1/2, JNK, and p38, is involved in cellular responses to a variety of stimuli. HSYA can regulate this pathway to inhibit inflammation and apoptosis.[1][9]
-
Nrf2/HO-1 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. HSYA can activate the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes and protecting cells from oxidative stress.[2][9]
-
TLR4 Signaling Pathway: Toll-like receptor 4 (TLR4) is involved in the innate immune response and inflammation. HSYA can inhibit the TLR4 signaling pathway, contributing to its anti-inflammatory effects.[2][9]
Visualizing HSYA's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by HSYA.
Caption: Overview of HSYA's modulation of key signaling pathways.
Caption: General experimental workflow for HSYA research.
Conclusion
This compound, a key bioactive compound from Carthamus tinctorius L., has transitioned from a component of traditional remedies to a promising therapeutic agent in modern medicine. Its discovery and subsequent scientific investigation have revealed a molecule with significant pharmacological potential, particularly in the treatment of cardiovascular and cerebrovascular diseases. The well-characterized mechanisms of action, involving the modulation of critical signaling pathways related to inflammation, oxidative stress, and cell survival, provide a solid foundation for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable natural product. Further research, including well-designed clinical trials, is warranted to fully establish the clinical efficacy and safety of HSYA in various disease contexts.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a better understanding of medicinal uses of Carthamus tinctorius L. in traditional Chinese medicine: a phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical uses of Carthamus tinctorius L. (Safflower): a comprehensive review from Traditional Medicine to Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. Medical uses of Carthamus tinctorius L. (Safflower): A comprehensive review from Traditional Medicine to Modern Medicine | Electronic Physician [medtech.ichsmt.org]
- 8. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 10. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
An In-depth Technical Guide to Hydroxysafflor Yellow A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] This compound is a major bioactive component responsible for many of the therapeutic effects attributed to safflower in traditional medicine, particularly in the context of cardiovascular and cerebrovascular diseases.[1][3] HSYA exhibits a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways, such as NF-κB, PI3K/Akt, MAPK, and Nrf2/HO-1.[1] Despite its therapeutic potential, the clinical application of HSYA is challenged by its inherent chemical instability and low oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of HSYA, supported by detailed experimental protocols and visual representations of its molecular interactions.
Chemical Structure and Physicochemical Properties
HSYA is a yellow amorphous powder with the molecular formula C₂₇H₃₂O₁₆ and a molecular weight of 612.53 g/mol .[1][4] It is a C-glucosyl quinochalcone, a class of compounds unique to safflower.[5] The structure of HSYA is characterized by a p-conjugated system with multiple hydroxyl groups, which is responsible for its yellow color and its maximum UV absorption at approximately 403 nm.[1][6]
Quantitative Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][4] |
| Molecular Weight | 612.53 g/mol | [4] |
| Appearance | Yellow amorphous powder | [1] |
| CAS Number | 78281-02-4 | [4] |
| UV max (in water) | 403 nm | [1] |
| Solubility | Highly soluble in water; Sparingly soluble in lipophilic solvents (ethyl acetate, ether, benzene, chloroform) | [1][2] |
| Oral Bioavailability | ~1.2% | [1][2] |
| Plasma Protein Binding | 48.0% - 54.6% | [7][8] |
Stability
HSYA is known for its chemical instability, being susceptible to degradation under various conditions:
-
pH: It is most unstable in alkaline conditions, particularly around pH 9.[1][2] Degradation also occurs under strongly acidic conditions (pH ≤ 3.0).[9]
-
Temperature: HSYA degrades at high temperatures, typically above 60°C.[9]
-
Light: Exposure to light can lead to the degradation of HSYA.[5]
Pharmacokinetics
The pharmacokinetic profile of HSYA is characterized by rapid absorption and elimination, but poor oral bioavailability.
Quantitative Pharmacokinetic Parameters
| Parameter | Species | Dose & Route | Value | References |
| Tmax | Human | Oral | ~10 min | [2] |
| t1/2 (elimination) | Human | 35, 70, 140 mg (IV) | 3.32 h | [2] |
| Cmax | Human | 35 mg (IV) | 2.02 ± 0.18 mg/L | [2] |
| Cmax | Human | 70 mg (IV) | 7.47 ± 0.67 mg/L | [2] |
| Cmax | Human | 140 mg (IV) | 14.48 ± 4.70 mg/L | [2] |
| Urinary Excretion (unchanged) | Rat | 3 mg/kg (IV) | 52.6 ± 17.9% (48h) | [7][8] |
| Fecal Excretion (unchanged) | Rat | 3 mg/kg (IV) | 8.4 ± 5.3% (48h) | [7][8] |
| Biliary Excretion (unchanged) | Rat | 3 mg/kg (IV) | 1.4 ± 1.0% (24h) | [7][8] |
Biological Activities and Signaling Pathways
HSYA exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways.
Neuroprotective Effects
HSYA has demonstrated significant neuroprotective properties in models of cerebral ischemia-reperfusion injury and neurodegenerative diseases.[10][11][12]
Cardioprotective Effects
HSYA has been shown to protect against myocardial ischemia-reperfusion injury and diabetic cardiomyopathy.[13][14]
Anti-inflammatory and Anticancer Effects
HSYA also demonstrates broad anti-inflammatory and anticancer activities, often through the modulation of the NF-κB and MAPK signaling pathways.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in HSYA research.
Extraction and Quantification of HSYA from Carthamus tinctorius L.
This protocol describes a common method for the extraction and subsequent HPLC analysis of HSYA.
-
Extraction:
-
Dried and powdered safflower flowers are extracted with distilled water (1:10 w/v) three times at 60°C for 30 minutes each.[1]
-
The extracts are combined and the solvent is removed by evaporation under reduced pressure.
-
-
Purification:
-
HPLC Analysis:
-
Column: ODS C18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water, acetonitrile, and methanol (62:2:36 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 403 nm.[1]
-
Quantification: A standard curve is generated using purified HSYA of known concentrations. The concentration of HSYA in the fractions is determined by comparing their peak areas to the standard curve.
-
In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells
This model is commonly used to simulate ischemic stroke in vitro.
-
Cell Culture:
-
SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
OGD Induction:
-
The culture medium is replaced with glucose-free DMEM/F12 medium.
-
Cells are placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for a specified duration (e.g., 3 hours).[11]
-
-
Reperfusion and HSYA Treatment:
-
The glucose-free medium is replaced with normal culture medium.
-
HSYA at various concentrations is added to the medium.
-
Cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion time (e.g., 24 hours).[11]
-
-
Assessment of Cell Viability (CCK-8 Assay):
-
10 µL of CCK-8 solution is added to each well of a 96-well plate.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
In Vivo Model of Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used animal model for studying the effects of HSYA on focal cerebral ischemia.
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (250-300 g) are anesthetized (e.g., with isoflurane).
-
-
MCAO Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A 4-0 nylon monofilament suture with a silicone-coated tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][15]
-
The suture is left in place for a specific duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion and HSYA Administration:
-
The suture is withdrawn to allow for reperfusion.
-
HSYA is administered (e.g., via intraperitoneal injection) at the onset of reperfusion.[12]
-
-
Neurological Deficit Scoring and Infarct Volume Measurement:
-
Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.
-
Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Western Blot Analysis of MAPK Signaling
This protocol is used to assess the effect of HSYA on the phosphorylation of key proteins in the MAPK pathway.
-
Protein Extraction:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software.
-
TUNEL Assay for Apoptosis Detection
This assay is used to identify DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
-
TUNEL Staining:
-
Samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP for 1 hour at 37°C.[16]
-
This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
-
Visualization:
-
Fluorescently labeled cells are visualized using a fluorescence microscope.
-
Nuclei are often counterstained with DAPI.
-
Conclusion
This compound is a pharmacologically active natural product with significant therapeutic potential, particularly for cardiovascular and neurodegenerative disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further drug development. However, its inherent instability and low oral bioavailability present significant formulation challenges that must be addressed to translate its promising preclinical findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of HSYA.
References
- 1. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL staining [abcam.com]
- 10. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. MCAO model and grouping [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
In Vitro Antioxidant Activity of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Possessing a range of pharmacological properties, HSYA has garnered significant attention for its potent antioxidant effects.[2][4][5][6] This technical guide provides an in-depth overview of the in vitro antioxidant activities of HSYA, detailing the experimental methodologies used to evaluate its efficacy and summarizing key quantitative findings. The guide also visualizes the experimental workflows and the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Direct Radical Scavenging Activity
HSYA exhibits significant direct scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is commonly evaluated using several in vitro assays that measure the ability of HSYA to neutralize stable radicals.
Quantitative Summary of Radical Scavenging Activity
The efficacy of HSYA in scavenging different radicals is often expressed as the IC50 value, which represents the concentration of HSYA required to inhibit 50% of the radical activity.
| Antioxidant Assay | IC50 Value (μg/mL) | Reference Compound | Notes |
| DPPH Radical Scavenging | Data for purified HSYA not available in the searched literature. Safflower extracts show activity.[7] | Ascorbic Acid / Trolox | Assay measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. |
| ABTS Radical Scavenging | Data for purified HSYA not available in the searched literature. | Trolox | Measures the ability to scavenge the ABTS radical cation. |
| Superoxide Anion Radical Scavenging | 75.18 | Not specified | Measures the ability to quench superoxide radicals, which are generated in biological systems.[8] |
| Hydroxyl Radical Scavenging | 2.52 | Not specified | Measures the ability to neutralize the highly reactive hydroxyl radical.[8] |
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon receiving an electron or hydrogen atom from an antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve HSYA in methanol to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the HSYA solution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of HSYA.
In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.
Protocol:
-
Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: HSYA is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A small aliquot of the HSYA solution is mixed with the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals (O2•−). These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a phosphate buffer (e.g., 100 mM, pH 7.4), solutions of NADH, NBT, and HSYA at various concentrations are mixed.
-
Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).
-
Measurement: The absorbance of the resulting formazan is measured at 560 nm.
-
Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the scavenger.
This assay is based on the degradation of 2-deoxyribose by hydroxyl radicals (•OH) generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The degradation products react with thiobarbituric acid (TBA) upon heating to form a pink chromogen.
Protocol:
-
Reaction Mixture: The reaction mixture contains 2-deoxyribose, FeCl₃, EDTA, H₂O₂, ascorbic acid, and HSYA at various concentrations in a phosphate buffer (pH 7.4).
-
Incubation: The mixture is incubated at 37°C for 1 hour.
-
Color Development: Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture, which is then heated in a water bath (e.g., at 95°C for 15 minutes) to develop the pink color.
-
Measurement: After cooling, the absorbance of the solution is measured at 532 nm.
-
Calculation: The percentage of hydroxyl radical scavenging is calculated based on the reduction in color formation in the presence of HSYA.
Inhibition of Lipid Peroxidation
HSYA has been shown to inhibit lipid peroxidation, a key process in cellular injury initiated by oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Experimental Protocol: TBARS Assay
Protocol:
-
Sample Preparation: A lipid-rich medium, such as a brain homogenate or liposomes, is incubated with an oxidizing agent (e.g., Fe²⁺/ascorbate) in the presence and absence of HSYA.
-
Reaction Termination and Precipitation: The reaction is stopped by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Color Reaction: The supernatant is mixed with a thiobarbituric acid (TBA) solution and heated in a boiling water bath for a specific duration (e.g., 60 minutes). This leads to the formation of a pink MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the adduct is measured at 532 nm.
-
Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA. The inhibitory effect of HSYA is expressed as the percentage reduction in MDA formation compared to the control.
Modulation of Cellular Antioxidant Enzymes
HSYA can also exert its antioxidant effects indirectly by modulating the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In vitro cellular studies have demonstrated that HSYA treatment can increase the activities of these enzymes, thereby enhancing the cell's capacity to neutralize ROS.[8][9][10]
Quantitative Data on Enzyme Activity
Quantitative data from direct in vitro enzyme assays with purified HSYA is limited in the searched literature. However, cellular-based in vitro studies have shown significant increases in the activity of these enzymes following HSYA treatment in various cell models of oxidative stress. For instance, in HK-2 cells subjected to cyclosporin A-induced oxidative stress, co-treatment with HSYA led to a significant restoration of SOD, GSH-Px, and CAT activities.[10] Similarly, in H9C2 cells under oxygen-glucose deprivation/reoxygenation, HSYA treatment significantly increased SOD activity.[11]
Involvement of the Nrf2/HO-1 Signaling Pathway
A key mechanism underlying the indirect antioxidant effect of HSYA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like HSYA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription.
Experimental Protocol: Western Blotting for Nrf2 and HO-1
Protocol:
-
Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages) are cultured and treated with HSYA for a specified period.
-
Protein Extraction: Total cellular protein or nuclear and cytoplasmic fractions are extracted using appropriate lysis buffers.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Caption: Workflow for TBARS and cellular antioxidant enzyme assays.
Signaling Pathway Diagram
Caption: HSYA activates the Nrf2/HO-1 signaling pathway.
Conclusion
The in vitro evidence strongly supports the significant antioxidant potential of this compound. It acts through direct scavenging of free radicals, inhibition of lipid peroxidation, and modulation of crucial cellular antioxidant defense systems, notably the Nrf2/HO-1 pathway. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this promising natural compound. Further research is warranted to obtain more comprehensive quantitative data, particularly IC50 values for HSYA in various radical scavenging assays, to allow for more direct comparisons of its antioxidant efficacy.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 5. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 10. Protective effect of this compound on cyclosporin A-induced renal oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Hydroxysafflor Yellow A: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary water-soluble active component extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to improve blood circulation, HSYA has garnered significant scientific interest for its potential therapeutic applications in a range of cardiovascular diseases (CVDs).[2][3] Preclinical studies have demonstrated its efficacy in mitigating conditions such as myocardial and cerebral ischemia, atherosclerosis, and hypertension.[4] The therapeutic potential of HSYA is attributed to its multifaceted pharmacological activities, including potent anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic effects.[3][5] This technical guide provides an in-depth overview of the current research on HSYA for cardiovascular applications, focusing on its mechanisms of action, experimental protocols, and quantitative efficacy data to support further investigation and drug development.
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetic profile of HSYA is crucial for its development as a therapeutic agent. Studies in animal models have characterized its absorption, distribution, metabolism, and excretion. HSYA exhibits linear pharmacokinetics at intravenous doses ranging from 3 to 24 mg/kg in rats and 6 to 24 mg/kg in dogs.[6] However, its oral bioavailability is low, a characteristic of Biopharmaceutics Classification System (BCS) class III drugs.[3][7] Efforts to improve its oral absorption, such as the use of self-double-emulsifying drug delivery systems (SDEDDS), have shown promise, increasing relative bioavailability by over two-fold in rat models.[8]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Administration Route & Dose | Value | Reference |
| Oral Bioavailability | Rat | Oral | 1.2% | [3][7][9] |
| Elimination Half-life (t½) | Human | Intravenous (35, 70, 140 mg) | 3.32 h | [3][7] |
| Peak Concentration (Cmax) | Human | Intravenous (35 mg) | 2.02 ± 0.18 mg/L | [3][7] |
| Human | Intravenous (70 mg) | 7.47 ± 0.67 mg/L | [3][7] | |
| Human | Intravenous (140 mg) | 14.48 ± 4.70 mg/L | [3][7] | |
| Plasma Protein Binding | Rat | Intravenous | 48.0% - 54.6% (at 72 h) | [3][6][7] |
| Excretion (48h post-dose) | Rat | Intravenous (3 mg/kg) | Urinary: 52.6 ± 17.9% | [6] |
| Rat | Intravenous (3 mg/kg) | Fecal: 8.4 ± 5.3% | [6] | |
| Rat | Intravenous (3 mg/kg) | Biliary (24h): 1.4 ± 1.0% | [6] | |
| Excretion (24h post-dose) | Rat | Oral (12.5 mg/kg) | Urinary: 2.9% | [9] |
| Rat | Oral (12.5 mg/kg) | Fecal: 48% | [9] | |
| Rat | Oral (12.5 mg/kg) | Biliary: 0.062% | [9] |
Core Mechanisms of Cardioprotection
HSYA exerts its protective effects on the cardiovascular system through the modulation of a complex network of signaling pathways. Its primary mechanisms involve mitigating inflammation, reducing oxidative stress, inhibiting apoptosis, regulating autophagy, and protecting the vasculature.[4][5]
Anti-Inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and contributes significantly to the damage seen in ischemia-reperfusion injury.[10][11] HSYA has been shown to suppress inflammatory responses through several key pathways.
-
Inhibition of the NF-κB Pathway: HSYA can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[4][12] It has been shown to inhibit TNF-α-induced inflammatory responses by targeting the TNF-α receptor type 1 (TNFR1), leading to reduced NF-κB p65 nuclear translation and decreased expression of adhesion molecules like ICAM-1.[1][4]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. HSYA effectively inhibits the activation of the NLRP3 inflammasome in the context of myocardial ischemia/reperfusion injury, thereby reducing the secretion of these damaging cytokines.[5][13][14]
-
Modulation of the JAK/STAT Pathway: HSYA can decrease myocardial injury by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 1 (STAT1) pathway, which is involved in cytokine signaling and inflammatory processes.[15][16]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cardiovascular pathologies, including ischemia/reperfusion injury and atherosclerosis.[17][18][19] HSYA mitigates oxidative stress primarily through the activation of the Nrf2 signaling pathway.
-
Activation of the Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. HSYA promotes the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway.[4] This enhances the expression of antioxidant enzymes, which neutralize ROS and protect cardiomyocytes from oxidative damage.[1][20] This mechanism is also linked to the PI3K/Akt pathway, which can facilitate Nrf2 translocation.[20]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, of cardiomyocytes and endothelial cells is a critical event in myocardial infarction and heart failure. HSYA confers significant anti-apoptotic effects by modulating key regulators of cell death.
-
Regulation of Bcl-2 Family Proteins: HSYA treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[13][21] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.[21]
-
Inhibition of Caspases: Caspase-3 is a primary executioner caspase in the apoptotic pathway. HSYA has been shown to inhibit the activation of caspase-3, thereby blocking the final steps of apoptosis.[13][15]
-
Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. HSYA activates PI3K/Akt signaling, which in turn can inhibit downstream pro-apoptotic targets like glycogen synthase kinase 3β (GSK3β) and promote cell survival.[2][4][20]
Regulation of Autophagy
Autophagy is a cellular recycling process that can be either protective or detrimental in the heart, depending on the context. Moderate induction of autophagy is considered protective against ischemia/reperfusion injury.[13] HSYA has been found to promote protective autophagy.
-
Modulation of the AMPK/mTOR Pathway: HSYA activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[13] This activation of the AMPK/mTOR signaling pathway promotes the formation of autophagosomes, upregulating autophagy-related proteins like Beclin-1 (BECN1), Atg5, and LC3II, while downregulating p62.[13] This process helps clear damaged organelles and proteins, preserving cardiomyocyte function during stress.[13]
Vascular Protection and Anti-Atherosclerosis
HSYA demonstrates significant protective effects on the vasculature, which is critical for preventing atherosclerosis and promoting recovery from ischemic events.
-
Endothelial Cell Protection: HSYA protects vascular endothelial cells from injury induced by factors like oxidized low-density lipoprotein (ox-LDL) and hypoxia.[4][21] It enhances endothelial cell survival under hypoxic conditions by upregulating the Bcl-2/Bax ratio and promoting the accumulation of hypoxia-inducible factor-1 alpha (HIF-1α), which in turn increases the expression of vascular endothelial growth factor (VEGF).[21]
-
Anti-Atherosclerotic Effects: HSYA alleviates atherosclerosis by inhibiting macrophage-mediated inflammation and pathological lymphangiogenesis around plaques.[22] It achieves this by suppressing the PI3K/Akt/mTOR and NF-κB pathways in macrophages.[22][23] Furthermore, HSYA can mitigate lipid deposition and reduce inflammatory responses in atherosclerotic models by inhibiting the Piezo1-YAP/JNK signaling pathway.[10]
-
Regulation of Calcium Channels: HSYA has been shown to inhibit L-type calcium channels (LTCC).[24][25] During ischemia/reperfusion, excessive calcium influx through LTCCs leads to calcium overload, a key trigger of cell death. By inhibiting these channels, HSYA prevents this overload, thereby protecting cardiomyocytes.[24][25]
Table 2: Efficacy of HSYA in Animal Models of Myocardial Ischemia/Reperfusion (MI/R) Injury
| Model | HSYA Dose | Outcome Measure | Result | Reference |
| Rat MI/R | 4, 8, 16 mg/kg | Myocardial Infarct Size | Dose-dependent reduction | [1][13] |
| Rat MI/R | 16 mg/kg | TUNEL-positive cells (Apoptosis) | Significant reduction (most effective dose) | [13] |
| Rat MI/R | 4, 8, 16 mg/kg | Serum TNF-α, IL-1β, IL-18 | Significant reduction at all doses | [13] |
| Rat Acute MI | 4, 8 mg/kg | Myocardial Infarct Size | Significant reduction | [26] |
| Rat Acute MI | 4, 8 mg/kg | Serum Creatine Kinase (CK) | Significant inhibition of elevation | [26] |
| Rat Acute MI | 4, 8 mg/kg | Myocardial SOD & eNOS activity | Significant increase | [26] |
| Rat MI/R | Not specified | Myocardial Infarct Size | Decreased | [15] |
| Rat MI/R | Not specified | Serum cTnI, IL-6, LDH | Decreased | [15] |
| Rat MI/R | Not specified | Myocardial SOD activity | Increased | [15] |
| Rat MI/R | Not specified | Myocardial MDA content | Decreased | [15] |
Experimental Protocols
Standardized protocols are essential for the consistent evaluation of HSYA's therapeutic effects. Below are representative methodologies for key in vivo and in vitro experiments.
In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
This model is the gold standard for studying the pathophysiology of myocardial infarction and for testing potential cardioprotective agents.
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.[15][26]
-
Anesthesia and Ventilation: Rats are anesthetized (e.g., with sodium pentobarbital, 50 mg/kg, i.p.) and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 6-0 silk). Ischemia is confirmed by the appearance of a pale color in the myocardium.
-
Ischemia and Reperfusion: The LAD is typically occluded for 30 minutes, followed by 24 hours of reperfusion, during which the ligature is released.[13]
-
HSYA Administration: HSYA is dissolved in saline and administered, often via intravenous (tail vein) or intraperitoneal injection, at various doses (e.g., 4, 8, 16 mg/kg) prior to the reperfusion phase.[1][13]
-
Endpoint Analysis:
-
Infarct Size Measurement: Hearts are excised, frozen, and sliced. Slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted area remains pale. The infarct size is expressed as a percentage of the area at risk (AAR).[13][15]
-
Cardiac Function: Echocardiography can be performed to measure parameters like left ventricular ejection fraction (LVEF).
-
Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac injury markers (cTnI, CK-MB) and inflammatory cytokines (TNF-α, IL-6) using ELISA kits.[13][15]
-
Histology and Molecular Analysis: Heart tissue is collected for TUNEL staining (apoptosis), H&E staining (morphology), and Western blotting (protein expression of signaling pathway components).[13][15]
-
In Vitro Hypoxia/Reoxygenation (H/R) Model
This cellular model mimics the conditions of ischemia and reperfusion, allowing for detailed mechanistic studies.
-
Cell Lines: H9c2 rat cardiomyoblasts or neonatal rat primary cardiomyocytes (NPCMs) are frequently used.[20][24]
-
Cell Culture: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
HSYA Treatment: Cells are pre-treated with various concentrations of HSYA for a specified duration before hypoxia.
-
Hypoxia Induction: The culture medium is replaced with a glucose-free, serum-free medium. Cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period of 4-6 hours.
-
Reoxygenation: The hypoxic medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO₂) for 12-24 hours.
-
Endpoint Analysis:
-
Cell Viability: Assessed using MTT or LDH release assays.[21]
-
Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by TUNEL assay.[21]
-
ROS Production: Detected using fluorescent probes like DCFH-DA.
-
Mitochondrial Membrane Potential: Assessed using JC-1 staining.[24]
-
Protein Expression: Key proteins in signaling pathways (e.g., p-Akt, Nrf2, cleaved caspase-3) are quantified by Western blot analysis.[20]
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for cardiovascular diseases in a substantial body of preclinical research.[4][5] Its ability to concurrently target multiple pathological processes—including inflammation, oxidative stress, apoptosis, and autophagy—positions it as a promising candidate for multifactorial conditions like ischemic heart disease and atherosclerosis.[2][5] The compound's efficacy in reducing infarct size, preserving cardiac function, and mitigating cellular damage is well-documented in animal and cell-based models.[1][2][13][15]
However, the transition from preclinical findings to clinical application requires further investigation. Key limitations of the current research include a primary focus on acute injury models, a lack of long-term safety and efficacy data, and the compound's low oral bioavailability.[2][3][7]
Future research should focus on:
-
Advanced Drug Delivery: Developing novel formulations to enhance the oral bioavailability and targeted delivery of HSYA.[8]
-
Chronic Disease Models: Evaluating the efficacy of HSYA in animal models that more closely mimic chronic human cardiovascular diseases, such as those with co-morbidities like hypertension or hyperlipidemia.[2]
-
Clinical Trials: Designing and conducting well-controlled clinical trials to establish the safety, tolerability, and efficacy of HSYA in human patients with cardiovascular disease.
-
Target Identification: Further elucidating the direct molecular targets of HSYA to refine our understanding of its mechanisms and potentially develop more potent derivatives.
References
- 1. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
- 2. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 6. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 8. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating effects of this compound on atherosclerotic inflammatory responses based on flavonoid macromolecule compound: Inhibition of Piezo1-YAP/JNK protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HA and HS Changes in Endothelial Inflammatory Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 13. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of hydroxy safflower yellow A on coronary heart disease through Bcl-2/Bax and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative Stress in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative Stress and Antioxidant Treatments in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative Stress in Cardiovascular Diseases [mdpi.com]
- 20. Upregulation of heme oxygenase-1 expression by this compound conferring protection from anoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound enhances survival of vascular endothelial cells under hypoxia via upregulation of the HIF-1 alpha-VEGF pathway and regulation of Bcl-2/Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound regulates lymphangiogenesis and inflammation via the inhibition of PI3K on regulating AKT/mTOR and NF-κB pathway in macrophages to reduce atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Hydroxysafflor Yellow A: A Deep Dive into its Neuroprotective Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to invigorate blood circulation, HSYA has garnered significant scientific interest for its multifaceted pharmacological activities, particularly its potent neuroprotective effects.[2][3] Preclinical evidence strongly suggests that HSYA holds promise as a therapeutic agent for a spectrum of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][4][5][6] Its neuroprotective capabilities are attributed to a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[6][7] This technical guide provides a comprehensive overview of the current research on HSYA's neuroprotective properties, focusing on its molecular mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Core Mechanisms of HSYA-Mediated Neuroprotection
HSYA exerts its neuroprotective effects through a complex interplay of molecular pathways. Its action is not limited to a single target but involves the modulation of several key processes implicated in neuronal injury and degeneration. The primary mechanisms include anti-oxidative stress, anti-inflammation, inhibition of apoptosis, regulation of autophagy, and promotion of synaptic plasticity.[6][8]
Anti-Oxidative and Anti-Inflammatory Effects
A hallmark of many neurodegenerative diseases and acute brain injuries like stroke is the overproduction of reactive oxygen species (ROS) and a subsequent inflammatory cascade.[9][10] HSYA has been shown to effectively counteract these processes.
-
Anti-Oxidative Stress: HSYA mitigates oxidative stress by scavenging free radicals, reducing levels of malondialdehyde (MDA, a marker of lipid peroxidation), and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][11][12] A key pathway implicated in HSYA's antioxidant effect is the activation of Silent Information Regulator 1 (SIRT1), a deacetylase that plays a crucial role in cellular stress resistance and anti-apoptosis.[6][12][13]
-
Anti-Inflammation: HSYA demonstrates potent anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][11][14] This is achieved through the modulation of several critical signaling pathways:
-
NF-κB Pathway: HSYA inhibits the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory responses.[3][15][16]
-
MAPK Pathway: It regulates the mitogen-activated protein kinase (MAPK) pathway, reducing the phosphorylation of p38 and JNK, which are involved in stress and inflammatory signaling.[4][14]
-
JAK2/STAT3 Pathway: HSYA modulates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. In some contexts, like cerebral ischemia, it downregulates the excessive activation of JAK2/STAT3 signaling while promoting the expression of its negative regulator, Suppressor of Cytokine Signaling 3 (SOCS3).[2] In other contexts, such as inhibiting microglia-mediated neurotoxicity, it can enhance JAK2/STAT3 phosphorylation to exert anti-inflammatory effects.[17][18]
-
Regulation of Cell Death Pathways: Apoptosis and Autophagy
The balance between cell survival and death is critical in neuronal health. HSYA has been shown to shift this balance towards survival by modulating both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).
-
Anti-Apoptosis: HSYA effectively inhibits neuronal apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by reducing the activity of executioner caspases like Caspase-3.[1][12][19] The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival, is often activated by HSYA, contributing to its anti-apoptotic effects.[8][20]
-
Regulation of Autophagy: The role of HSYA in autophagy is complex and appears to be context-dependent.[1][6] Autophagy can be both protective and detrimental in neurological conditions.[21][22]
-
In some models of ischemic stroke, HSYA exerts neuroprotection by inducing autophagy through the HIF-1α/BNIP3 signaling pathway, which helps clear damaged components and reduce apoptosis.[1]
-
Conversely, in other studies, HSYA has been found to inhibit excessive autophagy, which can lead to cell death, via the PI3K/Akt/mTOR signaling pathway.[20] This dual regulatory capacity highlights HSYA's ability to modulate cellular processes in a nuanced manner.
-
Protection Against Excitotoxicity and Blood-Brain Barrier Disruption
-
Anti-Excitotoxicity: Following an ischemic event, excessive release of the neurotransmitter glutamate leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), causing an influx of calcium and subsequent neuronal death—a phenomenon known as excitotoxicity.[6] HSYA provides protection by attenuating this glutamate-mediated neurotoxicity.[13][23][24]
-
Blood-Brain Barrier (BBB) Integrity: HSYA helps maintain the integrity of the BBB, which is often compromised after a stroke. It achieves this by regulating the expression of tight junction proteins and stimulating the Caveolin-1 pathway, which is involved in reducing BBB permeability.[6][7][13]
Promotion of Neurogenesis and Synaptic Plasticity
Beyond protecting existing neurons, HSYA also appears to promote recovery and functional improvement. It has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[3][25] By modulating the BDNF/TrkB/DRD3 signaling pathway, HSYA can improve motor function in models of Parkinson's disease and enhance learning and memory in rats recovering from cerebral ischemia.[26][27]
Quantitative Data on HSYA's Neuroprotective Effects
The following tables summarize quantitative findings from key in vivo and in vitro studies, demonstrating the dose-dependent efficacy of HSYA.
Table 1: Summary of In Vivo Neuroprotective Effects of this compound
| Disease Model | Species | HSYA Dosage & Route | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| Focal Cerebral Ischemia (MCAO) | Rat | 3.0 & 6.0 mg/kg, IV | Significantly decreased neurological deficit scores and reduced infarct area. 6.0 mg/kg showed similar potency to 0.2 mg/kg nimodipine. | [24][28] |
| Focal Cerebral Ischemia (MCAO) | Rat | 4, 8, & 16 mg/kg | Dose-dependently rescued neurological deficits. 8 mg/kg and higher downregulated p-JAK2 and p-STAT3 expression. | [2] |
| Cerebral Ischemia/Reperfusion | Rat | 8 & 16 mg/kg | Significantly improved learning and memory (Morris water maze); 8 mg/kg significantly improved Long-Term Potentiation (LTP) from ~111% to ~142%. | [27] |
| Parkinson's Disease (6-OHDA) | Mouse | 2, 4, & 8 mg/kg | 8 mg/kg significantly reduced apomorphine-induced rotations (from ~122 to ~47 rotations); decreased iNOS, COX-2, and NF-κB expression. | [4][14] |
| Parkinson's Disease (Rotenone) | Mouse | 20 mg/kg | Increased the expression of BDNF, p-TrkB/TrkB, and DRD3 in the striatum. | [3][26] |
| Spinal Cord Injury | Rat | N/A | Reduced levels of MDA and NO; decreased pro-inflammatory cytokines (TNF-α, IL-6); ameliorated caspase-3 activity and neural apoptosis. |[11] |
Table 2: Summary of In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | HSYA Concentration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| SH-SY5Y Cells | OGD/R | N/A | Increased expression of HIF-1α and decreased Caspase-3 levels, leading to increased autophagy and decreased apoptosis. | [1] |
| SH-SY5Y Cells | 6-OHDA | N/A | Reduced levels of p-p38 and p-JNK; increased levels of p-ERK. | [4][14] |
| Primary Cortical Neurons | Glutamate | N/A | Significantly inhibited neuron damage. | [24][28] |
| BV-2 Microglia | Aβ₁₋₄₂ | N/A | Significantly reduced mRNA levels of IL-1β, TNF-α, COX-2, and iNOS; enhanced phosphorylation of JAK2/STAT3. | [17][18] |
| Hippocampal Neurons | OGD/R | 40, 60, & 80 µM | Dose-dependently increased cell viability, decreased ROS and MDA production, and suppressed apoptosis by modulating Bcl-2/Bax ratio. | [12][19] |
| PC12 Cells | OGD/R | N/A | Reduced ROS levels and inhibited apoptosis by suppressing the mitochondrial-mediated pathway. |[9] |
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section details common methodologies used to investigate the neuroprotective effects of HSYA.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a standard and widely used procedure to mimic focal cerebral ischemia in rodents.
-
Objective: To induce a reproducible ischemic stroke to study the pathophysiology and evaluate potential neuroprotective agents like HSYA.
-
Procedure:
-
Anesthesia: Rats are anesthetized (e.g., with chloral hydrate or isoflurane).
-
Surgical Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
Occlusion: The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: For ischemia/reperfusion models, the suture is withdrawn after a specific period (e.g., 2 hours) to allow blood flow to resume. For permanent occlusion, it is left in place.
-
HSYA Administration: HSYA is typically administered via tail vein or sublingual vein injection at various doses before, during, or after the ischemic event.[2][28]
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: Behavioral tests are performed (e.g., 24 hours post-MCAO) to assess motor and neurological function on a graded scale.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The percentage of infarct volume is then calculated.[28]
-
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
The OGD/R model simulates the conditions of ischemia-reperfusion injury in a controlled cell culture environment.
-
Objective: To study the cellular and molecular mechanisms of ischemic neuronal injury and the protective effects of HSYA.
-
Cell Lines: Commonly used cells include human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, or primary cultured neurons.[1][9][12]
-
Procedure:
-
OGD Phase (Ischemia): The normal cell culture medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution). The cells are then placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).
-
Reperfusion Phase: After the OGD period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period of reoxygenation (e.g., 24 hours).
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations (e.g., 40-80 µM) before, during, or after the OGD phase.[12]
-
-
Outcome Assessment:
-
Cell Viability: Assessed using methods like the MTT assay.[17]
-
Apoptosis: Measured by TUNEL staining or Annexin V/PI flow cytometry.[1][17]
-
Oxidative Stress: ROS levels are quantified using fluorescent probes like DCFH-DA.[9]
-
Protein Expression: Analyzed via Western blotting to measure levels of key signaling proteins (e.g., Bcl-2, Bax, p-Akt, NF-κB).[1][12]
-
Visualizing HSYA's Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the complex signaling pathways and experimental workflows discussed.
Caption: HSYA modulation of key neuroinflammatory signaling pathways.
References
- 1. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates homocysteine-induced Alzheimer-like pathologic dysfunction and memory/synaptic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 13. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Hydroxy-safflor yellow A inhibits neuroinflammation mediated by Aβ₁₋₄₂ in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 21. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 25. This compound ameliorates depression-like behavior in Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Improves Motor Dysfunction in the Rotenone-Induced Mice Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability of Hydroxysafflor Yellow A (HSYA)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside and the principal bioactive compound extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It has demonstrated significant pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a compound of interest for treating cardiovascular and cerebrovascular diseases.[3][4][5] Safflower yellow injection, which contains a high concentration of HSYA, is an approved drug for conditions like angina pectoris and cerebral infarction.[1]
Despite its therapeutic potential, the clinical application of HSYA in oral dosage forms is severely hampered by its exceptionally low oral bioavailability.[1][3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics of HSYA, elucidates the factors limiting its absorption, summarizes current strategies for enhancing its bioavailability, and details key experimental protocols for its study.
Core Bioavailability and Pharmacokinetic Profile
HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high aqueous solubility but low intestinal permeability.[1][2][6] This classification is central to understanding its pharmacokinetic behavior. Following oral administration, HSYA is rapidly absorbed, with peak plasma concentrations typically observed within an hour, but the absolute amount that reaches systemic circulation is minimal, reported to be only 1.2%.[1][2][3][4][7]
Once in circulation, HSYA exhibits a low plasma protein binding rate of approximately 48% to 54.6%, suggesting that a significant fraction of the absorbed drug is free to exert its pharmacological effects.[1][3][4][8][9] Its elimination half-life in humans is relatively short, ranging from 2.6 to 3.5 hours.[1]
Table 1: Key Pharmacokinetic Parameters of HSYA
| Parameter | Oral Administration (Rat) | Intravenous Administration (Rat) | Intravenous Administration (Human) |
| Absolute Bioavailability (F) | 1.2%[1][2][3][4][7] | - | - |
| Time to Peak (Tmax) | ~10 minutes[3][4] | - | - |
| Peak Concentration (Cmax) | Dose-dependent | Dose-dependent; Linear pharmacokinetics from 3-24 mg/kg[8][9] | 2.02 mg/L (35 mg dose); 7.47 mg/L (70 mg dose); 14.48 mg/L (140 mg dose)[3][4] |
| Elimination Half-life (t1/2) | - | - | 2.23 - 4.63 hours[3][4] |
| Plasma Protein Binding | 48.0% - 54.6%[1][8][9] | 48.0% - 54.6%[1][8][9] | Not specified |
| Apparent Permeability (Papp) | (3.52 ± 1.41) x 10⁻⁶ cm/s (Caco-2 model)[3][4][10][11] | - | - |
Factors Limiting Oral Bioavailability
The poor oral bioavailability of HSYA is a multifactorial issue stemming from its inherent physicochemical properties and physiological barriers within the gastrointestinal (GI) tract.
-
Physicochemical Properties : HSYA's structure contains multiple hydroxyl groups, contributing to its strong polarity, high water solubility, and a large molecular weight. These characteristics hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][3][4]
-
Gastrointestinal Instability : The chalcone structure of HSYA is unstable in strong acidic and alkaline environments, leading to degradation in the stomach before it can reach its primary absorption site in the small intestine.[1]
-
Poor Membrane Permeability : The primary absorption mechanism for HSYA is passive diffusion, which is inefficient due to its hydrophilicity.[3][4][10] Its low permeability is a defining feature of its BCS Class III classification.
-
Efflux Transporters : Studies suggest that HSYA is a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical side of intestinal epithelial cells.[11][12][13] These transporters actively pump the absorbed drug back into the intestinal lumen, further reducing net absorption.
-
First-Pass Metabolism : HSYA undergoes significant metabolism in the gastrointestinal tract and the liver after absorption, which reduces the amount of unchanged drug reaching systemic circulation.[2]
Excretion Pathways
The excretion route of HSYA is highly dependent on the method of administration. Following intravenous injection, the majority of HSYA is rapidly excreted unchanged in the urine. In contrast, after oral administration, most of the dose is eliminated unabsorbed in the feces.
Table 2: Excretion Profile of HSYA in Rats (% of Administered Dose)
| Excretion Route | Oral Administration | Intravenous Administration |
| Urine | 2.9%[3][4][7] | 52.6% - 88.6%[3][4][7][8][9] |
| Feces | 48%[3][4][7] | 8.4%[8][9] (Not detected in another study[7]) |
| Bile | 0.062%[3][4][7] | 1.4%[8][9] |
Strategies to Enhance Oral Bioavailability
Significant research has focused on developing novel drug delivery systems to overcome the bioavailability challenges of HSYA. These strategies aim to protect HSYA from degradation, increase its intestinal permeability, and reduce first-pass metabolism.
-
Lipid-Based Formulations : Systems like solid lipid nanoparticles (SLNs), microemulsions, and self-double-emulsifying drug delivery systems (SDEDDS) encapsulate HSYA in a lipid matrix. This improves its lipophilicity, enhances absorption via lymphatic pathways, and can inhibit P-gp efflux.[3][4][10][11]
-
Polymer-Based Complexes : Formulating HSYA with polymers like chitosan creates complexes that can adhere to the intestinal mucosa (mucoadhesion) and transiently open the tight junctions between epithelial cells, promoting paracellular transport.[3][4][14][15][16]
-
Novel Solvent Systems : Natural deep eutectic solvents (NADES) have been shown to enhance HSYA solubility and stability, decrease mucus viscosity, and improve its absorption rate in the jejunum.[2][12]
-
Absorption Enhancers : Co-administration with agents like sodium caprate, peach kernel oil (PKO), or Ligusticum chuanxiong volatile oil (CVO) can enhance bioavailability by modifying membrane fluidity, opening tight junctions, and inhibiting efflux transporters.[3][4][13][14]
Table 3: Comparative Efficacy of HSYA Bioavailability Enhancement Strategies
| Formulation Strategy | Fold Increase in Relative Bioavailability | Key Mechanism(s) |
| Solid Lipid Nanoparticles (SLNs) | ~3.97-fold[3][4] | Improved lipophilicity, protection from degradation. |
| Self-Double-Emulsifying DDS (SDEDDS) | 2.17-fold[3][4][10][11] | Inhibition of P-gp efflux, increased membrane fluidity. |
| Chitosan Complex with Sodium Caprate | 4.76-fold[3][4][14][15][16] | Mucoadhesion, opening of tight junctions. |
| Natural Deep Eutectic Solvent (NADES) | 3.26-fold[2][12] | Decreased mucus viscosity, increased stability. |
| Co-administration with CVO | 6.48-fold[3][4] | Opening of tight junctions, promoting paracellular transport. |
| Co-administration with Peach Kernel Oil | up to 2.49-fold[13] | Modified membrane fluidity, inhibition of P-gp. |
| Microemulsion | up to 19.37-fold (Note: effect reduced in bile-duct ligated models)[3][4] | Increased membrane fluidity, opening of tight junctions. |
Key Experimental Protocols
The investigation of HSYA bioavailability relies on standardized in vivo and in vitro experimental models.
In Vivo Pharmacokinetic Analysis
This experiment is crucial for determining key parameters like Cmax, Tmax, AUC (Area Under the Curve), and absolute bioavailability in a living system.
-
Objective : To quantify the concentration of HSYA in plasma over time after administration.
-
Animal Model : Sprague-Dawley rats are commonly used.[14]
-
Dosing : HSYA or its formulation is administered via intravenous (IV) injection (for reference) and oral gavage.
-
Sample Collection : Blood is collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Sample Processing : Plasma is separated by centrifugation.
-
Analytical Method : Plasma concentrations of HSYA are quantified using a validated High-Performance Liquid Chromatography (HPLC) or LC-MS/MS method.[8][9][14]
In Vitro Intestinal Permeability Assay (Caco-2 Model)
The Caco-2 cell monolayer model is the gold standard for predicting intestinal drug absorption in vitro.
-
Objective : To measure the rate of HSYA transport across a cellular model of the intestinal epithelium and calculate the apparent permeability coefficient (Papp).
-
Cell Culture : Human colon adenocarcinoma (Caco-2) cells are cultured on semi-permeable transwell inserts until they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Transport Study :
-
The integrity of the cell monolayer is confirmed.
-
HSYA solution is added to the apical (AP) side (representing the gut lumen).
-
Samples are collected from the basolateral (BL) side (representing the blood) at various time points.
-
Transport is also measured in the reverse direction (BL to AP) to assess active efflux.
-
-
Sample Analysis : HSYA concentration in the collected samples is determined by HPLC or LC-MS/MS.
-
Papp Calculation : The Papp value is calculated using the rate of appearance of HSYA on the receiver side, the initial concentration, and the surface area of the membrane.
Analytical Quantification Methods
Accurate quantification is essential for all bioavailability studies.
-
HPLC : High-Performance Liquid Chromatography with UV detection is a robust and common method. A typical mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like methanol and acetonitrile.[14]
-
LC-MS/MS : Liquid Chromatography coupled with tandem Mass Spectrometry offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of HSYA and its metabolites in complex biological matrices.[3][4]
Metabolic and Biosynthetic Pathways
Understanding the metabolism of HSYA is key to interpreting its pharmacokinetic profile. While detailed metabolic pathways are still under investigation, it is known to undergo metabolism in the GI tract and liver.[2] The biosynthesis of HSYA in the safflower plant is a complex enzymatic process involving chalcone synthase and other key enzymes like flavanone 6-hydroxylase (F6H), flavonoid di-C-glycosyltransferase (CGT), and chalcone-flavanone isomerase (CHI).[4][17][18]
Conclusion and Future Directions
The therapeutic potential of this compound is significantly constrained by its poor oral bioavailability of just 1.2%. This is primarily due to its hydrophilic nature, poor membrane permeability, susceptibility to P-gp efflux, and first-pass metabolism.
Substantial progress has been made in developing advanced drug delivery systems, with strategies like chitosan complexes and co-administration with absorption enhancers showing a 4- to 6-fold increase in relative bioavailability. Lipid-based systems also represent a promising avenue for improving oral delivery.
Future research should focus on:
-
Optimizing Formulations : Refining existing formulations to further improve absorption efficiency and ensure stability and scalability.
-
Toxicity and Safety : Thoroughly evaluating the long-term safety and potential toxicity of the excipients and absorption enhancers used in novel formulations.
-
Mechanism Elucidation : Further investigating the precise mechanisms by which different formulations enhance HSYA transport across the intestinal barrier.
-
Clinical Translation : Moving the most promising formulations from preclinical animal models into human clinical trials to validate their efficacy and safety for therapeutic use.
By addressing these areas, the full therapeutic potential of HSYA as a convenient and effective oral medication for cardiovascular and cerebrovascular diseases may be realized.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. dovepress.com [dovepress.com]
- 11. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absorption enhancement of peach kernel oil on this compound in safflower extracts and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Elucidation of the biosynthetic pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Extraction of Hydroxysafflor Yellow A from Carthamus tinctorius
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the extraction, purification, and analysis of Hydroxysafflor yellow A (HSYA), a principal bioactive chalcone from the flowers of Carthamus tinctorius L. (safflower). HSYA has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development.[1] This document details optimized extraction methodologies, purification protocols, and analytical techniques, supported by quantitative data and visual representations of experimental workflows and associated signaling pathways.
Physicochemical Properties and Stability of HSYA
This compound is highly soluble in water and solvents like methanol and ethanol, but sparingly soluble in lipophilic solvents such as ethyl acetate, ether, and chloroform.[2] Its stability is a critical consideration during extraction and storage. HSYA is susceptible to degradation under conditions of high temperature, alkaline pH, and exposure to light.[2] Therefore, extraction and storage protocols should be designed to mitigate these factors to preserve the integrity of the compound.
Extraction of this compound
Several methods have been developed for the extraction of HSYA from safflower, ranging from traditional solvent immersion to modern techniques that enhance efficiency and yield.
Traditional Extraction Methods
Water immersion is the most conventional method for HSYA extraction due to its simplicity and cost-effectiveness. However, it is often characterized by low yields, typically around 0.023% to 0.066%, and requires large volumes of raw material.[2] The prolonged exposure to high temperatures during water extraction can also lead to the degradation of HSYA.[2]
Advanced Extraction Methods
To overcome the limitations of traditional methods, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been optimized to improve extraction efficiency and reduce extraction time and solvent consumption.
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. This method has been shown to significantly increase the yield of HSYA.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of HSYA
| Parameter | Optimized Value | Reference |
| Temperature | 66 °C | [3] |
| Extraction Time | 36 min | [3] |
| Solvent-to-Material Ratio | 16 mL/g | [3] |
| Ultrasonic Power | 150 W | [3] |
| Solvent | 57% Methanol | [1] |
| Optimized Yield | 1.74% | [1] |
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to the rapid extraction of target compounds. This technique offers advantages in terms of speed and efficiency.
Table 2: Optimized Parameters for Microwave-Assisted Extraction of HSYA
| Parameter | Optimized Value | Reference |
| Solid-to-Liquid Ratio | 1:100 g/mL | [1] |
| Temperature | 70 °C | [1] |
| Extraction Cycles | 3 | [1] |
| Extraction Time | 20 min | [1] |
| Optimized Yield | 6.96% | [1] |
Purification of this compound
Following extraction, purification is essential to isolate HSYA from other co-extracted compounds. Macroporous resin column chromatography is a widely used and effective technique for this purpose.
Macroporous resins are polymeric adsorbents with a porous structure that can selectively adsorb molecules based on their polarity and molecular size.[4] This method is advantageous due to its high adsorption capacity, ease of regeneration, and cost-effectiveness.[4]
Table 3: Macroporous Resin Chromatography Parameters for HSYA Purification
| Parameter | Specification | Reference |
| Resin Type | D101 Macroporous Resin | [5] |
| Elution Solvent | Water-Methanol Step-Gradient | [5] |
| Elution Profile | 100:0 to 0:100 (v/v) Water:Methanol | [5] |
Analytical Methods for Quantification
Accurate quantification of HSYA is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Table 4: HPLC Parameters for HSYA Quantification
| Parameter | Specification | Reference |
| Column | C18 Reverse-Phase | [6] |
| Mobile Phase | Acetonitrile and Water (containing 0.5% acetic acid) | [6] |
| Detection Wavelength | Not specified |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures discussed in this guide.
Protocol for Ultrasound-Assisted Extraction (UAE) of HSYA
-
Material Preparation: Grind dried Carthamus tinctorius flowers into a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel. Add the extraction solvent (57% methanol) at a solvent-to-material ratio of 16 mL/g.[1][3]
-
Ultrasonic Treatment: Place the extraction vessel in an ultrasonic bath. Set the temperature to 66°C and the ultrasonic power to 150 W.[3]
-
Extraction Process: Conduct the extraction for 36 minutes.[3]
-
Sample Recovery: After extraction, filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude HSYA extract.
Protocol for Purification of HSYA using Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Swell and pre-treat the D101 macroporous resin according to the manufacturer's instructions.
-
Column Packing: Pack a chromatography column with the pre-treated resin to create a stable and uniform resin bed.
-
Sample Loading: Dissolve the crude HSYA extract in the initial mobile phase (100% water) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 10%, 20%, 40%, 60%, 100% methanol).[5]
-
Fraction Collection: Collect the eluting fractions and monitor the presence of HSYA in each fraction using a suitable analytical method (e.g., TLC or HPLC).
-
Pooling and Concentration: Pool the fractions containing pure HSYA and evaporate the solvent to obtain the purified compound.
Protocol for HPLC Quantification of HSYA
-
Standard Preparation: Prepare a series of standard solutions of HSYA with known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract or purified sample in the mobile phase.
-
Chromatographic Conditions: Set up the HPLC system with a C18 column and a mobile phase of acetonitrile and water (containing 0.5% acetic acid).[6]
-
Injection and Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the HSYA standards. Use the calibration curve to determine the concentration of HSYA in the sample.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by HSYA.
Conclusion
This technical guide has provided a detailed overview of the extraction, purification, and analysis of this compound from Carthamus tinctorius. The optimized protocols for Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant improvements in yield and efficiency over traditional methods. Furthermore, the outlined purification and analytical techniques provide a robust framework for obtaining and quantifying high-purity HSYA for research and drug development purposes. The visualization of the experimental workflow and key signaling pathways offers a clear and concise summary of the critical processes and molecular mechanisms associated with HSYA. This comprehensive resource is intended to facilitate further research into the therapeutic potential of this promising natural compound.
References
- 1. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 2. wsr-j.org [wsr-j.org]
- 3. mdpi.com [mdpi.com]
- 4. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Hydroxysafflor Yellow A from Carthamus tinctorius L.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxysafflor yellow A (HSYA) is a principal bioactive chalcone compound extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2][3] It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and neuroprotective effects.[1][2][4] HSYA is particularly noted for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][5][6] These application notes provide detailed protocols for the extraction, isolation, and purification of HSYA from safflower, along with a summary of its key biological signaling pathways.
Data Presentation: Comparison of HSYA Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of HSYA. Various factors, including geographical origin, color, and harvest time of the safflower, can influence the HSYA content, which can range from 0.05 to 14.99 mg/g.[1][2] Darker colored safflower generally contains a higher concentration of HSYA.[1][2] Below is a summary of different extraction methods with their respective yields.
| Extraction Method | Solvent | Key Parameters | Yield of HSYA (%) | Reference |
| Water Immersion | Water | Traditional method | 0.023 - 0.066 | [1][2] |
| Smashing Tissue Extraction | Not specified | Extraction time: 2 minutes | 1.359 | [1][2] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol-water | 30 minutes | Not specified, but product purity was 89.78% | [7] |
| Microwave Extraction System (MAS-I) | Not specified | Solid-liquid ratio: 100, 70°C, 3 cycles, 20 min | 6.96 | [1][2] |
| Ultrasonic Extraction | Water | 40-60°C, 40 kHz, 40-60 minutes | High yield (specific % not stated, but 62.7% yield of final product) | [8] |
| Ultrasonic Extraction (Optimized) | Not specified | 66°C, 36 min, solvent-to-material ratio 16 mL/g, 150 W | Not specified, but optimized for maximum yield | [3][9] |
| DMSO Extraction | DMSO | Room temp for impurity removal, then 80°C | 14.56 | [1][2] |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | - | 14.89 | [1][2] |
| Soxhlet Extraction | Not specified | - | 13.09 | [1][2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction and Macroporous Resin Purification
This protocol describes a rapid extraction method followed by purification using macroporous resin, yielding HSYA with high purity.[7]
1. Extraction: a. Weigh 500 g of powdered safflower and place it in a microwave digestion tank. b. Add 10 L of a 50% ethanol-water solution. c. Vortex the mixture for 1 minute. d. Perform microwave-assisted extraction for 30 minutes. e. Allow the mixture to cool to room temperature and then filter. f. Concentrate the filtrate under vacuum to obtain the crude extract.
2. Purification: a. Dissolve the crude extract in water. b. Let the solution stand at 4°C overnight and then filter. c. Adjust the concentration of HSYA in the filtrate to 1.0 mg/mL. d. Load the filtrate onto an X-5 macroporous resin column at a flow rate of 10 bed volumes (BV)/h. e. Elute the column with a 70% ethanol-water solution at a flow rate of 5 BV/h. f. Collect the eluate and concentrate it under vacuum to obtain purified HSYA.
Protocol 2: Ultrasonic Water Extraction and Multi-Step Chromatography
This protocol utilizes ultrasonic extraction followed by a series of chromatographic steps to achieve a very high purity of HSYA.[8]
1. Ultrasonic Extraction: a. Pulverize safflower and add purified water at a ratio of 10-13 times the weight of the medicinal material. b. Extract for 50 minutes in an ultrasonic bath at 40-60°C with a frequency of 40 kHz. c. Filter the extract, cool to room temperature, and centrifuge.
2. Macroporous Resin Chromatography: a. Slowly add the supernatant to a pre-balanced HZ801 macroporous adsorption resin column (column length to diameter ratio of 12:1) at a flow rate of 10 ml/min.
3. Sephadex LH-20 Chromatography: a. Further purify the HSYA-containing fraction using a Sephadex LH-20 column.
4. Ultrafiltration and Lyophilization: a. Subject the purified fraction to ultrafiltration. b. Lyophilize (freeze-dry) the ultra-filtered solution to obtain HSYA dry powder with a purity of up to 99.8%.[8]
Protocol 3: DMSO-Based Extraction
This method employs dimethyl sulfoxide (DMSO) as the solvent to achieve a high yield of HSYA.[1][2]
1. Impurity Removal: a. Soak 2.0 g of safflower in 14 volumes of DMSO. b. Stir for 30 minutes at room temperature in a dark environment. c. Filter to separate the residue.
2. Extraction: a. Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes in the same dark environment. b. Soak the filter residue again with 12 volumes of DMSO and repeat the heating step.
3. Precipitation and Washing: a. Combine the filtrates and add 3 volumes of butyl acetate. b. Centrifuge the mixture to obtain crimson precipitates. c. Wash the precipitates with an appropriate amount of ethanol. d. Dry the precipitates to obtain a light yellow powder of HSYA.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for HSYA Isolation
Caption: General experimental workflow for the isolation and purification of HSYA from safflower.
Key Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.[1][5]
Caption: Key signaling pathways modulated by this compound.
HSYA has been shown to inhibit pro-inflammatory pathways such as the NF-κB, MAPK, and TLR4 signaling pathways.[1][5][6] It also plays a role in cell survival and apoptosis by modulating the PI3K/Akt/mTOR and SIRT1 pathways.[4][5][10] Furthermore, HSYA can attenuate oxidative stress through the activation of the Nrf2/HO-1 signaling pathway.[1] These diverse molecular mechanisms underscore the therapeutic potential of HSYA in a variety of disease models.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Hydroxysafflor Yellow A in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active water-soluble chalcone glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It has demonstrated significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of interest in drug development, particularly for cardiovascular and cerebrovascular diseases.[1][2] Accurate quantification of HSYA in plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides detailed application notes and protocols for the determination of HSYA in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. HPLC-UV Method
This section outlines a common and robust HPLC method with UV detection for the quantification of HSYA in plasma, based on established protocols.[3][4]
Experimental Protocol
1. Materials and Reagents
-
This compound (HSYA) reference standard
-
Internal Standard (IS), e.g., p-Hydroxybenzaldehyde[3] or Riboflavin[5]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Drug-free plasma (e.g., rat, dog, or human)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Hypersil BDS-C18, 5 µm, 4.6 x 150 mm)[3]
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of methanol (containing the internal standard at a fixed concentration).[3] Alternatively, deproteinization can be achieved using 6% perchloric acid.[5]
-
Vortex the mixture for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject a 20 µL aliquot into the HPLC system.
4. Chromatographic Conditions
-
Mobile Phase: A gradient elution system composed of acetonitrile and aqueous acetic acid is commonly used.[3] An alternative isocratic mobile phase could be a mixture of methanol, acetonitrile, and 0.7% orthophosphoric acid (e.g., 26:2:72, v/v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Method Validation Parameters (HPLC-UV)
The following table summarizes typical validation parameters for an HPLC-UV method for HSYA quantification in plasma, compiled from various sources.
| Parameter | Typical Value/Range | Source(s) |
| Linearity Range | 0.03 - 2.56 µg/mL; 0.51 - 101.36 µg/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL | [4] |
| Intra-day Precision (RSD) | < 12.5% | [3] |
| Inter-day Precision (RSD) | < 12.5% | [3] |
| Recovery | 64.1 - 103.7% | [3] |
II. LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for studies involving low concentrations of HSYA in plasma.[6]
Experimental Protocol
1. Materials and Reagents
-
HSYA reference standard
-
Internal Standard (IS), e.g., Puerarin[6]
-
HPLC-grade methanol
-
Ammonium acetate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 x 150 mm)[6]
3. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute HSYA and the IS with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Isocratic elution with methanol and 5 mM ammonium acetate (80:20, v/v).[6]
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Mass Transitions (MRM):
Method Validation Parameters (LC-MS/MS)
The following table summarizes typical validation parameters for an LC-MS/MS method for HSYA quantification in human plasma.[6]
| Parameter | Typical Value/Range | Source(s) |
| Linearity Range | 1 - 1000 ng/mL | [6] |
| Correlation Coefficient (r²) | ≥ 0.999 | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| Intra-batch Precision (RSD) | < 10% | [6] |
| Inter-batch Precision (RSD) | < 10% | [6] |
| Accuracy | Within 10% | [6] |
| Recovery | ~81.7% | [6] |
III. Experimental Workflow and Diagrams
Experimental Workflow for HSYA Quantification in Plasma
The general workflow for quantifying HSYA in plasma involves sample collection, preparation, chromatographic separation and detection, and data analysis.
Caption: Workflow for HSYA quantification in plasma.
Logical Relationship of Method Validation
The validation of a bioanalytical method ensures its reliability for the intended application. The key parameters are interconnected to establish the method's performance.
Caption: Interrelationship of bioanalytical method validation parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in plasma. The choice of method will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, which are critical for the successful progression of drug development and research involving HSYA.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of this compound and ferulic acid in rat plasma after oral administration of the co-extractum of Rhizoma chuanxiong and Flos Carthami by HPLC-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare Hydroxysafflor yellow A for cell culture experiments
Introduction
Hydroxysafflor yellow A (HSYA) is a principal bioactive, water-soluble quinochalcone C-glycoside extracted from the dried flowers of safflower, Carthamus tinctorius L.[1][2][3] It is the main component of safflor yellow pigments and is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][4][5] These properties make HSYA a compound of significant interest for in vitro studies across various research fields, from cardiovascular disease to oncology.[3][6]
Physicochemical Properties
HSYA is a yellow amorphous powder.[7] Its high water solubility is a key characteristic, though it is poorly lipophilic and nearly insoluble in organic solvents like chloroform and ethyl acetate.[2][7] HSYA is structurally unstable under conditions of high temperature, strong acidity, alkalinity, and illumination, which can lead to degradation.[1][2][7]
| Property | Description | Reference |
| Molecular Formula | C₂₇H₃₂O₁₆ | [7][8] |
| Molecular Weight | 612.53 g/mol | [4] |
| Appearance | Yellow amorphous powder | [7] |
| Solubility | Water: ≥ 100 mg/mL (163.26 mM) DMSO: 87.5 mg/mL (142.85 mM) | [4] |
| Insolubility | Poorly soluble in lipophilic solvents (e.g., ethyl acetate, ether, benzene, chloroform). | [1][2][7] |
| Stability | Degrades under high temperature, alkaline/acidic conditions, and light exposure. | [1][2][7] |
Mechanism of Action & Signaling Pathways
HSYA exerts its biological effects by modulating a variety of cellular signaling pathways. Its therapeutic potential is linked to its ability to regulate pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.[1] Key modulated pathways include:
-
PI3K/Akt/mTOR Pathway: HSYA can inhibit this pathway, which is crucial for cell survival and proliferation, leading to apoptosis and autophagy in cancer cells.[5][6][9]
-
MAPK Pathways (ERK, p38, JNK): It can suppress the activation of p38 MAPK and ERK, which are involved in inflammatory responses and cell proliferation.[1][6]
-
NF-κB Pathway: HSYA is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the nuclear translocation of p65.[1][2][6]
-
TLR4 Pathway: It can inhibit the Toll-like receptor 4 (TLR4) pathway, reducing inflammatory responses triggered by ligands like lipopolysaccharide (LPS).[1][3][10]
-
Nrf2/HO-1 Pathway: HSYA can attenuate the activation of this pathway, playing a role in its antioxidant effects.[1]
-
SIRT1 Pathway: The neuroprotective effects of HSYA have been associated with the upregulation of the SIRT1 pathway, which is involved in attenuating oxidative stress and apoptosis.[11]
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 78281-02-4: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxysafflor Yellow A in a Middle Cerebral Artery Occlusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a principal active component extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It has garnered significant attention in recent years for its potent neuroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury.[2][3] The middle cerebral artery occlusion (MCAO) model is a widely utilized experimental paradigm to simulate focal cerebral ischemia in rodents, mimicking the conditions of ischemic stroke in humans.[2][4] These application notes provide a comprehensive overview of the use of HSYA in the MCAO model, including its mechanisms of action, detailed experimental protocols, and a summary of key quantitative findings.
HSYA exerts its neuroprotective effects through a multi-targeted approach, combating the key pathological processes that occur during cerebral I/R injury, including oxidative stress, apoptosis, and inflammation.[3][5][6] Emerging evidence indicates that HSYA modulates several critical signaling pathways involved in neuronal survival and death.[2][3]
Mechanisms of Action
This compound confers neuroprotection against cerebral ischemia-reperfusion injury by targeting multiple signaling pathways. Its therapeutic effects are attributed to its anti-apoptotic, anti-inflammatory, and anti-oxidative stress properties.[3][7]
Anti-Apoptotic Effects: HSYA has been shown to inhibit neuronal apoptosis, a form of programmed cell death that is a major contributor to neuronal loss after ischemic stroke.[1][7] One of the key mechanisms is the modulation of the Bcl-2 family of proteins, where HSYA increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax.[1][7] This shifts the Bcl-2/Bax ratio in favor of cell survival. Furthermore, HSYA has been demonstrated to activate the PI3K/Akt/GSK3β signaling pathway, which is a critical pro-survival pathway in neurons.[1][8] Activation of Akt leads to the phosphorylation and inactivation of GSK3β, thereby preventing apoptosis.[1]
Anti-Inflammatory Effects: Neuroinflammation is a critical component of the pathophysiology of ischemic stroke. HSYA exhibits significant anti-inflammatory properties by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines.[2][3] Studies have shown that HSYA can suppress the TLR4-mediated signaling pathway, which plays a central role in the inflammatory response to cerebral ischemia.[2][3]
Anti-Oxidative Stress Effects: The brain is highly susceptible to oxidative stress, which is exacerbated during ischemia-reperfusion. HSYA acts as a potent antioxidant by scavenging oxygen free radicals.[7] It also enhances the activity of endogenous antioxidant enzymes.[9] A crucial pathway implicated in HSYA's antioxidant effect is the SIRT1 signaling pathway.[3][7] HSYA upregulates the expression of SIRT1, which in turn activates downstream targets like FOXO1 and PGC1α, leading to a reduction in oxidative stress and apoptosis.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound (HSYA) in the middle cerebral artery occlusion (MCAO) model.
Table 1: Effect of HSYA on Infarct Volume and Neurological Deficit Scores
| Animal Model | HSYA Dosage | Duration of MCAO/Reperfusion | Infarct Volume Reduction (%) | Improvement in Neurological Score | Reference |
| Sprague-Dawley Rats | 1.5, 3.0, 6.0 mg/kg | 2h / 24h | Dose-dependent reduction | Dose-dependent improvement | [10] |
| Wistar Rats | 4, 8 mg/kg | 2h / 24h | Significant reduction | Not specified | [1] |
| Sprague-Dawley Rats | Not specified | Not specified | Dose-dependent reduction | Dose-dependent improvement | [7][11] |
Table 2: Molecular Effects of HSYA in the MCAO Model
| Target Molecule | Effect of HSYA Treatment | Signaling Pathway | Reference |
| Bcl-2 | Increased expression | Anti-apoptosis | [1][7] |
| Bax | Decreased expression | Anti-apoptosis | [1][7] |
| Phospho-Akt | Increased phosphorylation | PI3K/Akt/GSK3β | [1][8] |
| Phospho-GSK3β | Increased phosphorylation | PI3K/Akt/GSK3β | [1] |
| SIRT1 | Increased mRNA and protein expression | SIRT1 | [7] |
| FOXO1 | Increased mRNA and protein expression | SIRT1 | [7] |
| PGC1α | Increased mRNA and protein expression | SIRT1 | [7] |
| JAK2 | Down-regulated | JAK2/STAT3/SOCS3 | [8] |
| SOCS3 | Promoted expression | JAK2/STAT3/SOCS3 | [8] |
| TNF-α | Reduced levels | Anti-inflammation | [9] |
| IL-6 | Reduced levels | Anti-inflammation | [9] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia using the intraluminal suture method, modified from the method of Longa et al.[4][7][11][12]
Materials:
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)[4]
-
4-0 nylon monofilament with a rounded tip[4]
-
Surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][11]
-
Make a small incision in the CCA.
-
Gently insert the 4-0 nylon monofilament through the CCA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.[10]
-
For transient ischemia, the suture is left in place for a specific duration (e.g., 2 hours) and then withdrawn to allow for reperfusion.[1] For permanent ischemia, the suture is left in place.
-
Close the incision and allow the animal to recover.
Administration of this compound (HSYA)
Materials:
-
This compound (HSYA)
-
Sterile saline or appropriate vehicle
-
Injection supplies (e.g., syringes, needles)
Procedure:
-
Dissolve HSYA in sterile saline to the desired concentration.
-
Administer HSYA via tail vein injection.[1]
-
The timing of administration can vary, but a common protocol is to administer HSYA shortly after the onset of occlusion (e.g., 15 minutes or 30 minutes).[1][10]
Assessment of Neurological Deficit
Neurological function can be assessed using a scoring system at various time points after MCAO (e.g., 24 hours).[7][11][13][14][15]
Procedure: A commonly used 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the right forepaw fully.
-
2: Circling to the right.
-
3: Falling to the right.
-
4: Unable to walk spontaneously and has a depressed level of consciousness.
Measurement of Infarct Volume
Infarct volume is typically assessed 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[4][16][17]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formaldehyde solution (e.g., 10%)
Procedure:
-
Euthanize the rat and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.[4]
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes.[4]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software.
-
Calculate the infarct volume, often corrected for edema.[18]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by HSYA in cerebral ischemia.
Caption: Experimental workflow for HSYA in the MCAO model.
References
- 1. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSYA from safflower mitigates oxidative stress, inflammation, and apoptosis in liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 8. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of this compound on focal cerebral ischemic injury in rats and its primary mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 13. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing HSYA Delivery: Advanced Techniques for Enhanced Oral Bioavailability
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on advanced formulation strategies designed to overcome the challenge of poor oral bioavailability of Hydroxysafflor yellow A (HSYA). This collection of application notes and detailed protocols outlines key techniques, including the use of solid lipid nanoparticles (SLNs), self-double-emulsifying drug delivery systems (SDEDDS), and chitosan-based complexes, to significantly improve the systemic absorption of this promising therapeutic compound.
HSYA, a primary active component of the safflower plant, is a hydrophilic drug with inherently low oral bioavailability, which has limited its clinical application in oral dosage forms. The methodologies presented here provide a roadmap for developing more effective oral formulations of HSYA, potentially expanding its therapeutic applications.
Key Findings and Data Overview
A summary of the pharmacokinetic improvements achieved with these advanced formulations in rat models is presented below, highlighting the substantial increase in bioavailability compared to an HSYA solution.
| Formulation | Mean Residence Time (MRT) (min) | Tmax (min) | Cmax (µg/mL) | AUC (0-8h) (µg·min/mL) | Relative Bioavailability (%) |
| HSYA Solution | 137.5 ± 6.6 | 45 ± 10 | 0.585 ± 0.082 | 82.30 ± 13.63 | 100 |
| HSYA-Chitosan Granules | 105.6 ± 3.9 | 20 ± 5 | 2.966 ± 0.615 | 391.65 ± 31.51 | 476 |
| HSYA-SDEDDS | - | - | - | - | 217 |
| HSYA-SLNs | - | - | Increased by 7.76-fold | Increased by 3.99-fold | 397 |
Note: Some data for HSYA-SDEDDS and HSYA-SLNs were reported as fold increases compared to the HSYA solution.
Experimental Protocols
Detailed protocols for the preparation and evaluation of these advanced HSYA formulations are provided to facilitate their implementation in a research setting.
Protocol 1: Preparation of HSYA-Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of HSYA-SLNs using a warm microemulsion technique to create a water-in-oil-in-water (w/o/w) structure.
Materials:
-
This compound (HSYA)
-
Approved solid lipid(s) for oral administration
-
Approved surfactant(s) for oral administration
-
Approved co-surfactant(s) for oral administration
-
Purified water
Procedure:
-
Preparation of the warm microemulsion:
-
Melt the solid lipid(s) at a temperature above their melting point.
-
Dissolve the surfactant(s) and co-surfactant(s) in the molten lipid to form the oil phase.
-
Dissolve HSYA in purified water to form the aqueous phase.
-
Add the aqueous phase to the oil phase and stir to form a clear and stable water-in-oil (w/o) microemulsion. Maintain the temperature above the melting point of the lipid(s).
-
-
Formation of SLNs:
-
Prepare an external aqueous phase containing a suitable surfactant.
-
Disperse the warm w/o microemulsion into the external aqueous phase under gentle stirring.
-
Homogenize the resulting dispersion using a high-pressure homogenizer to form a w/o/w double emulsion.
-
Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free HSYA from the SLNs using a suitable method (e.g., ultracentrifugation) and quantifying the HSYA in the supernatant and the total formulation.
-
Protocol 2: Preparation of HSYA-Self-Double-Emulsifying Drug Delivery System (SDEDDS)
This protocol details the preparation of an HSYA-loaded SDEDDS.
Materials:
-
This compound (HSYA)
-
Gelatin
-
Bean phospholipids
-
Medium-chain triglycerides
-
Tween 80
-
Oleic acid
-
Labrasol
-
Purified water
Procedure:
-
Preparation of the inner water phase:
-
Dissolve 48 mg of HSYA in a 0.5% gelatin solution.
-
-
Preparation of the external oil phase:
-
Prepare a mixture of bean phospholipids (20% w/w), medium-chain triglycerides (65% w/w), Tween 80 (7.4% w/w), oleic acid (2.5% w/w), and Labrasol (0.1% w/w).
-
-
Formation of the w/o emulsion:
-
Add the inner water phase to the external oil phase with moderate magnetic stirring (400 rpm) at room temperature.
-
-
Homogenization:
-
Homogenize the resulting mixture at 9500 rpm for 3 minutes using a high-speed dispersion homogenizer until a clear and transparent formulation is obtained.[1]
-
Protocol 3: Preparation of HSYA-Chitosan Granules
This protocol outlines a two-step process for preparing HSYA-chitosan granules.
Part 1: Preparation of the HSYA-Chitosan Complex
Materials:
-
This compound (HSYA)
-
Chitosan (CS4k)
-
Purified water
Procedure:
-
Accurately weigh HSYA and CS4k in a 1:2 mass ratio.
-
Add purified water to achieve an HSYA concentration of 300 mg/mL.
-
Stir the solution in a thermostatic water bath for 4 hours.
-
Freeze-dry the resulting solution for 24 hours to obtain the HSYA-CS complex powder.[1]
Part 2: Preparation of HSYA Granules
Materials:
-
HSYA-CS complex (from Part 1)
-
Sodium caprate
-
HPMC K15M
-
EC45
-
50% Ethanol solution
Procedure:
-
Thoroughly mix the HSYA-CS complex, sodium caprate, HPMC K15M, and EC45 by sieving through a 100-mesh screen five times.
-
Use a 50% ethanol solution to create a soft material.
-
Granulate the soft material using an 18-mesh screen.
-
Dry the granules at 40°C for 4 hours to obtain the final HSYA granules.[1]
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of HSYA formulations in a rat model.
Animals:
-
Male Sprague-Dawley rats (or other suitable strain)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., HSYA solution control, HSYA-SLN, HSYA-SDEDDS, HSYA-Chitosan granules).
-
Administer the respective formulations orally via gavage at a predetermined HSYA dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Determine the concentration of HSYA in the plasma samples using a validated analytical method (e.g., HPLC).
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the HSYA solution.
-
Visualizing the Pathways and Processes
To better illustrate the concepts and methodologies, the following diagrams have been generated.
Caption: Strategies to enhance HSYA oral bioavailability.
Caption: Experimental workflow for HSYA formulation development.
References
Application Notes and Protocols for Studying Hydroxysafflor Yellow A (HSYA) in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L.[1][2] Emerging evidence highlights its neuroprotective potential, making it a compound of significant interest in the study of neurodegenerative diseases.[1][3] HSYA has been shown to exert its effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[3][4][5] These application notes provide a comprehensive guide to the experimental design for investigating the therapeutic potential of HSYA in neurodegenerative disease models.
Key Mechanisms of HSYA in Neuroprotection
HSYA's neuroprotective effects are attributed to its modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative disorders. These include:
-
Anti-inflammatory Pathways: HSYA has been observed to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][6] It also modulates the mitogen-activated protein kinase (MAPK) signaling pathway by reducing the phosphorylation of p38 and JNK, while increasing the phosphorylation of ERK.[3][7]
-
Antioxidant Pathways: HSYA enhances the cellular antioxidant defense system. It has been shown to activate the Akt/Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[5] Studies have demonstrated that HSYA treatment increases the activities of superoxide dismutase (SOD) and catalase (CAT), and the level of glutathione (GSH), while decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[1][8]
-
Anti-apoptotic Pathways: HSYA exhibits potent anti-apoptotic effects by regulating the expression of Bcl-2 family proteins, leading to an increased Bcl-2/Bax ratio, and inhibiting the activation of caspase-3.[3][4][9] It has also been shown to activate the SIRT1 signaling pathway, which is involved in promoting cell survival.[4][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of HSYA.
Table 1: In Vivo Studies on HSYA in Neurodegenerative Disease Models
| Model Organism & Disease Model | HSYA Dosage | Administration Route | Key Findings | Reference |
| C57BL/6J Mice (Parkinson's Disease Model; 6-OHDA induced) | 2, 4, 8 mg/kg | Intraperitoneal injection | Significantly reduced apomorphine-induced rotation; restored tyrosine hydroxylase (TH) levels in the substantia nigra (SN) and striatum (STR). | [3][7] |
| Wistar-Kyoto (WKY) Rats (Focal Cerebral Ischemia; MCAO) | 1.5, 3.0, 6.0 mg/kg | Sublingual vein injection | Decreased neurological deficit scores and reduced infarct area. 6.0 mg/kg showed similar potency to 0.2 mg/kg nimodipine. | [11][12] |
| Sprague-Dawley Rats (Spinal Cord Compression Injury) | 8 mg/kg (1 and 6h post-injury), then 14 mg/kg (daily for 7 days) | Intraperitoneal injection | Significantly ameliorated recovery of limb function; reduced tissue injury, edema, and neuronal apoptosis. | [2] |
| Rats (Traumatic Brain Injury) | 10, 30 mg/kg | Not specified | Increased activities of SOD and CAT, and the level of GSH; decreased levels of MDA. | [1] |
| Rats (Cerebral Ischemia Reperfusion) | 4, 8, 16 mg/kg | Not specified | Improved learning and memory in Morris water maze and passive avoidance tests. | [13] |
Table 2: In Vitro Studies on HSYA in Neurodegenerative Disease Models
| Cell Line & Model | HSYA Concentration | Treatment Duration | Key Findings | Reference |
| SH-SY5Y cells (6-OHDA induced injury) | Not specified (pretreatment for 1h) | 24 hours (6-OHDA exposure) | Reduced levels of p-p38 and p-JNK, and increased p-ERK. | [3][7] |
| Primary-cultured hippocampal neuronal cells (Oxygen-glucose deprivation/reoxygenation) | 40, 60, 80 µM | Not specified | Increased cell viability in a dose-dependent manner; reduced neuronal cell apoptosis. | [4] |
| Cultured fetal cortical cells (Glutamate and NaCN induced injury) | Not specified | Not specified | Significantly inhibited neuron damage. | [11] |
| Endplate Chondrocytes (IL-1β induced injury) | 25 µM | Not specified | Reversed IL-1β-induced apoptosis and inflammation. | [8] |
Experimental Protocols
In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Injury in SH-SY5Y Cells
This protocol describes the induction of a Parkinson's disease-like phenotype in a human neuroblastoma cell line.
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
HSYA Pre-treatment: Seed cells in appropriate culture plates. Once they reach 70-80% confluency, pre-treat the cells with desired concentrations of HSYA for 1 hour.
-
Induction of Neuronal Injury: Following HSYA pre-treatment, expose the cells to a freshly prepared solution of 6-OHDA for 24 hours. The final concentration of 6-OHDA should be optimized for the specific cell line and experimental goals.
-
Assessment of Neuroprotection:
-
Cell Viability Assay (MTT): Measure cell viability to quantify the protective effect of HSYA against 6-OHDA-induced cytotoxicity.
-
Western Blot Analysis: Analyze the expression levels of key proteins in the MAPK, NF-κB, and apoptotic signaling pathways. This includes probing for total and phosphorylated forms of p38, JNK, ERK, as well as levels of iNOS, COX-2, Bcl-2, Bax, and cleaved caspase-3.[3][7]
-
In Vivo Model: 6-OHDA-Induced Parkinson's Disease in Mice
This protocol outlines the creation of a unilateral lesion model of Parkinson's disease in mice.
-
Animals: Use male C57BL/6J mice. Acclimatize the animals for at least one week before the experiment.
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject 2 µL of 6-OHDA (3 µg/µL in saline containing 0.02% ascorbic acid) into the right striatum.
-
HSYA Treatment: Administer HSYA (e.g., 2, 4, or 8 mg/kg) via intraperitoneal injection once daily, starting from the day of the surgery, for the duration of the experiment.
-
Behavioral Assessment:
-
Apomorphine-Induced Rotation Test: Two weeks after the 6-OHDA lesion, inject apomorphine subcutaneously and record the number of contralateral rotations over a 30-minute period. A reduction in rotations in the HSYA-treated group indicates a protective effect.[3]
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Perfuse the brains and prepare sections. Stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Western Blot Analysis: Homogenize brain tissue from the substantia nigra and striatum to analyze the expression of TH and other proteins of interest (e.g., iNOS, COX-2, NF-κB, Bcl-2, Bax).[3][6]
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by HSYA
Caption: HSYA's multifaceted neuroprotective signaling pathways.
Experimental Workflow for HSYA Evaluation
Caption: A typical experimental workflow for evaluating HSYA.
Conclusion
HSYA presents a promising therapeutic avenue for neurodegenerative diseases due to its pleiotropic effects on key pathological pathways. The experimental designs and protocols outlined in these application notes provide a robust framework for researchers to further elucidate the neuroprotective mechanisms of HSYA and to evaluate its potential for clinical translation. Careful consideration of appropriate in vitro and in vivo models, coupled with comprehensive behavioral and molecular analyses, will be crucial in advancing our understanding of this potent natural compound.
References
- 1. This compound exerts antioxidant effects in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Hydroxysafflor yellow A (HSYA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of HSYA in an aqueous solution?
A1: The stability of this compound (HSYA) in solution is primarily influenced by three main factors: pH, temperature, and light exposure.[1][2] HSYA is a chalcone glycoside that is structurally unstable and can be easily oxidized, hydrolyzed, and polymerized under certain conditions.[3]
Q2: How does pH affect the stability of HSYA?
A2: HSYA is most stable in a pH range of 3 to 7.[2] It is susceptible to degradation in both strong acidic (pH ≤ 3.0) and alkaline (pH > 7.0) conditions.[1] The degradation rate follows an inverted V-shaped curve with respect to pH, with the highest instability observed at approximately pH 9.[4][5] Under alkaline conditions, rapid ionization of the phenolic hydroxyl groups increases the electron cloud density of the conjugate system, leading to degradation.[3][4]
Q3: What is the effect of temperature on HSYA stability?
A3: HSYA is sensitive to high temperatures. Degradation is observed at temperatures greater than 60°C.[1][6] The degradation of HSYA follows first-order kinetics, and the rate of degradation increases with rising temperature.[5] For example, when incubated in boiling water, HSYA degrades over time.[3]
Q4: Is HSYA sensitive to light?
A4: There are conflicting reports regarding the photosensitivity of HSYA. Some studies suggest that HSYA degrades under light exposure and should be stored away from light.[6][7] However, another study found that HSYA did not degrade under light irradiation.[1] Given the potential for photodegradation, it is a best practice to protect HSYA solutions from light.
Q5: What are the known degradation products of HSYA?
A5: A common degradation product of HSYA is p-coumaric acid.[1][3] Under high-temperature and alkaline conditions (e.g., pH 8 at 100°C), HSYA can also undergo condensation of the hydroxyl group at the 2-position of the C-glycoside with the adjacent enol on the A ring, followed by oxidation.[3][4]
Q6: Are there any recommended methods to improve the stability of HSYA in solution?
A6: Yes, several strategies can be employed to enhance the stability of HSYA:
-
pH Control: Maintaining the pH of the solution between 3 and 7 is crucial.[2]
-
Addition of Stabilizers: The use of small amounts of ethylenediamine tetra-acetic acid (EDTA) and ascorbic acid has been shown to improve HSYA's stability.[6][7]
-
Complexation: The stability of HSYA is significantly greater in complex formulations like the Xuebijing injection compared to a simple aqueous solution, suggesting that interactions with other molecules can have a protective effect.[5][8][9] Micelle formation in such injections may protect HSYA from hydrolysis.[5][9]
-
Drug Delivery Systems: Encapsulating HSYA in drug delivery systems such as chitosan complexes or solid lipid nanoparticles (SLNs) can improve its stability and bioavailability.[3][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with HSYA solutions.
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of yellow color in the HSYA solution. | The pH of the solution may be outside the optimal range (3-7), particularly on the alkaline side (pH > 7).[1][2] | Measure the pH of your solution. Adjust the pH to be within the 3-7 range using an appropriate buffer system. |
| The solution may have been exposed to high temperatures (>60°C).[1][6] | Prepare and store HSYA solutions at room temperature or refrigerated, avoiding any heating steps above 60°C. | |
| The solution was exposed to light for a prolonged period.[6][7] | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh when possible. | |
| Inconsistent results in bioassays. | HSYA has degraded, leading to a lower effective concentration of the active compound. | Verify the stability of your HSYA stock and working solutions under your specific experimental conditions. Consider adding stabilizers like EDTA and ascorbic acid.[6][7] |
| The degradation products may have interfering activities. | Characterize the purity of your HSYA solution before each experiment using an appropriate analytical method like HPLC. | |
| Low oral bioavailability in animal studies. | HSYA is known to have low oral bioavailability due to its chemical instability and poor membrane permeability.[3][4][6] | Consider using a drug delivery system to enhance stability and absorption, such as a chitosan complex or a self-emulsifying system.[3][10][11] The use of absorption enhancers like sodium caprate has also been shown to be effective.[10] |
Data on HSYA Stability
Table 1: Effect of pH on HSYA Stability
| pH Condition | Stability | Reference |
| ≤ 3.0 | Unstable | [1] |
| 3.0 - 7.0 | Stable | [2] |
| > 7.0 | Unstable | [1] |
| ~ 9.0 | Most Unstable | [4][5] |
Table 2: Effect of Temperature on HSYA Stability
| Temperature | Stability | Reference |
| < 60°C | Generally Stable | [2] |
| > 60°C | Degradation Occurs | [1][6] |
| 65 - 95°C | Degradation follows first-order kinetics | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for HSYA Stability Assessment
This protocol outlines a general method for assessing the stability of HSYA in solution.
-
Preparation of HSYA Solutions:
-
Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution with the desired buffer (at various pH values) or formulation to the target concentration for the stability study.
-
-
Stability Study Conditions:
-
pH: Incubate the HSYA solutions in buffers of varying pH (e.g., pH 2, 4, 7, 9, 10) at a constant temperature.
-
Temperature: Incubate the HSYA solutions at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) in a pH 7 buffer.
-
Light: Expose HSYA solutions to a controlled light source (e.g., a photostability chamber) and compare with a sample kept in the dark.
-
-
Sample Collection:
-
Withdraw aliquots of the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (containing a small amount of acid like acetic or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 403 nm (the maximum absorption wavelength for HSYA).[4]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of HSYA.
-
Determine the concentration of HSYA remaining in the samples at each time point by comparing the peak area to the standard curve.
-
-
-
Data Analysis:
-
Plot the concentration of HSYA versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Visualizations
Caption: Proposed degradation pathways of HSYA under stress conditions.
Caption: Experimental workflow for HSYA stability testing.
Caption: Troubleshooting decision tree for HSYA solution instability.
References
- 1. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 8. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Hydroxysafflor Yellow A (HSYA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral administration of HSYA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my HSYA compound extremely low in my animal studies?
A1: The inherently low oral bioavailability of this compound (HSYA) is a significant challenge. This is attributed to several factors:
-
High Water Solubility and Low Lipophilicity: HSYA is highly soluble in water but poorly soluble in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform.[1][2] This high polarity makes it difficult for HSYA to pass through the lipid-rich membranes of intestinal epithelial cells.[1]
-
BCS Class III Drug: HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.[3][4][5]
-
Chemical Instability: HSYA is unstable and degrades under certain conditions, which can reduce the amount of active compound available for absorption.[1][2]
-
Transmembrane Transport Issues: The presence of phenolic hydroxyl groups means HSYA is in a protonated form in natural or alkaline aqueous solutions, which negatively impacts its ability to cross cell membranes.[1][2][6]
The absolute oral bioavailability of HSYA administered by gavage has been reported to be as low as 1.2%.[2][7]
Q2: I'm observing degradation of my HSYA sample during my experimental procedure. What could be the cause?
A2: HSYA is susceptible to degradation under several conditions:
-
pH Sensitivity: HSYA is particularly unstable in alkaline environments, with significant degradation occurring at pH 9.[1][6] It is also unstable in strongly acidic conditions, such as those found in gastric acid.[2]
-
Temperature Sensitivity: The compound readily degrades at water temperatures above 60°C.[2][7]
-
Light Sensitivity: Exposure to light can cause degradation of HSYA.[1][2] It is recommended to store HSYA away from light.[2]
-
Oxidation and Hydrolysis: Due to its chemical structure, HSYA is prone to oxidation, hydrolysis, and polymerization, especially when exposed to light, high temperatures, and alkaline conditions.[1] To improve stability, the addition of small amounts of ethylenediamine tetra-acetic acid (EDTA) and ascorbic acid has been suggested.[2]
Q3: My HSYA formulation is not improving oral absorption as expected. What are some common pitfalls in formulation development?
A3: While various formulation strategies can enhance HSYA's oral bioavailability, challenges remain.[6] Common issues include:
-
Inadequate Lipophilicity: A primary goal of formulation is to increase the lipophilicity of HSYA to improve membrane permeability. If the chosen carrier system does not sufficiently mask the hydrophilic nature of HSYA, absorption will not be significantly improved.
-
Poor Encapsulation Efficiency: In nanoparticle or microemulsion systems, low encapsulation efficiency means a significant portion of the HSYA is not incorporated into the delivery system and remains in its poorly absorbable form. For example, HSYA solid lipid nanoparticles (SLNs) have been reported with an encapsulation efficiency of 55%.[1][6]
-
Instability of the Formulation: Some advanced formulations, like double emulsions, can be thermodynamically unstable and sensitive to heat and pH changes, potentially leading to premature release of HSYA.[8]
-
High Preparation Costs and Scalability: Some advanced drug delivery systems can be expensive and difficult to scale up for larger studies or future clinical applications.[1][6]
Troubleshooting Guides
Problem: Consistently low plasma concentrations of HSYA after oral gavage in rats.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic permeability of HSYA. | HSYA is a BCS Class III drug with low membrane permeability.[3][4][8] Consider using a formulation strategy to enhance absorption. |
| Degradation in the gastrointestinal tract. | The stomach's acidic environment and the intestine's alkaline environment can degrade HSYA.[1][2] Investigate enteric-coated formulations or systems that protect HSYA from pH-induced degradation. |
| Rapid metabolism. | HSYA can be metabolized in the gastrointestinal tract and liver, leading to a high first-pass effect.[5] Co-administration with absorption enhancers or metabolic inhibitors (in an experimental context) could be explored. |
| Incorrect vehicle for administration. | Administering HSYA in a simple aqueous solution will likely result in minimal absorption.[1][6] |
Problem: Variability in HSYA plasma concentrations between experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation preparation. | Ensure the formulation (e.g., nanoemulsion, solid lipid nanoparticle) is prepared consistently with uniform particle size and encapsulation efficiency. |
| Differences in gastrointestinal transit time. | Standardize fasting times for all animals before dosing to minimize variability in GI transit. |
| Inaccurate oral gavage technique. | Ensure proper and consistent administration technique to deliver the full dose to the stomach. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (HSYA)
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][6] |
| Appearance | Yellow amorphous powder | [6] |
| Solubility | Highly soluble in water; poorly soluble in lipophilic solvents. | [1][2][6] |
| BCS Classification | Class III | [1][3][4] |
| Oral Bioavailability | ~1.2% | [1][2][6] |
| Plasma Protein Binding | 48.0% - 54.6% | [9][10] |
| Primary Excretion Route (IV) | Urine (88.6%) | [6][7] |
Table 2: Comparison of Formulation Strategies to Improve HSYA Oral Bioavailability
| Formulation Strategy | Key Findings | Relative Bioavailability Increase | Reference |
| HSYA-Phospholipid Complex in WL 1349 Oil | Increased lipophilicity and formed a stable oil solution. | ~37-fold (compared to HSYA aqueous solution) | [1][6] |
| Solid Lipid Nanoparticles (SLNs) | w/o/w structure with an average diameter of 174 ± 20 nm. | 3.97-fold (AUC) | [1][6] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Increased permeability across Caco-2 cell monolayers. | 2.17-fold (plasma concentration) | [1][8] |
| HSYA-Chitosan Complex | Utilized bioadhesion and absorption-enhancing properties of chitosan. | 476% (4.76-fold) | [1][3][6] |
| Natural Deep Eutectic Solvent (NADES) | Composed of glucose and choline chloride with 10% water. | 326.08% (3.26-fold) | [5] |
Experimental Protocols
Key Experiment: Caco-2 Cell Permeability Assay
This assay is crucial for in vitro assessment of intestinal permeability of HSYA and the effectiveness of absorption-enhancing formulations.
Objective: To determine the apparent permeability coefficient (Papp) of HSYA across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C.[8]
-
Seed the cells at a density of 5 x 10⁴ cells/cm² onto Transwell inserts (e.g., 12-well plates with 0.4 µm pore size).[8]
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Transport Experiment:
-
Rinse the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the transport medium: Dissolve HSYA or the HSYA formulation in HBSS to the desired concentration (e.g., 0.4 mg/mL).[1][8]
-
Add the HSYA-containing transport medium to the apical (AP) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.
-
Also, collect a sample from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of HSYA in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[9]
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance on the basolateral side.
-
A: The surface area of the Transwell membrane.
-
C₀: The initial concentration of the drug on the apical side.
-
-
Visualizations
Caption: Key challenges in the oral administration of HSYA.
Caption: Workflow for a Caco-2 cell permeability assay.
Caption: Formulation strategies to improve HSYA's oral bioavailability.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 8. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Low Bioavailability of Hydroxysafflor Yellow A (HSYA)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Hydroxysafflor Yellow A (HSYA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound (HSYA)?
A1: The low oral bioavailability of HSYA, reported to be as low as 1.2%, is a significant challenge in its clinical application.[1][2] As a Biopharmaceutics Classification System (BCS) Class III drug, HSYA has high solubility but low permeability.[3][4] The primary factors contributing to its poor bioavailability include:
-
High Polarity: HSYA is a hydrophilic, polar molecule, which hinders its ability to pass through the lipid bilayer of intestinal epithelial cells via passive diffusion.[1][5]
-
Poor Membrane Permeability: Its structural characteristics result in very poor intestinal membrane permeability.[1][3]
-
Chemical Instability: HSYA is susceptible to degradation under various conditions, including light, high temperatures, and alkaline environments.[1][5] It is also unstable in the acidic environment of the stomach.[2]
-
First-Pass Metabolism: HSYA undergoes significant metabolism in the gastrointestinal tract and liver, which reduces the amount of active drug reaching systemic circulation.[4]
-
P-glycoprotein (P-gp) Efflux: Evidence suggests that HSYA may be a substrate for efflux transporters like P-gp, which actively pump the compound out of intestinal cells and back into the lumen.[3]
Q2: What are the most effective strategies currently being explored to enhance the oral bioavailability of HSYA?
A2: Research has focused on advanced drug delivery systems to overcome the inherent biopharmaceutical challenges of HSYA. Key strategies include:
-
Lipid-Based Formulations: Systems like solid lipid nanoparticles (SLNs) and self-double-emulsifying drug delivery systems (SDEDDS) are used to improve lipophilicity and enhance transmembrane transport.[3][5]
-
Polymer-Based Carriers: Chitosan, a bioadhesive polysaccharide, has been used to form complexes with HSYA.[1][6] This approach leverages chitosan's ability to adhere to the intestinal mucosa and transiently open tight junctions, promoting absorption.
-
Permeation Enhancers: Co-administration with excipients like sodium caprate, a medium-chain fatty acid, can rapidly and significantly increase HSYA absorption.[6][7]
-
Novel Solvents: Natural deep eutectic solvents (NADES) have been shown to increase HSYA stability and decrease mucus viscosity, thereby improving absorption.[4]
Q3: How do specific nanoformulations like SDEDDS and SLNs work to improve HSYA absorption?
A3: Nanoformulations enhance HSYA bioavailability through multiple mechanisms:
-
Self-Double-Emulsifying Drug Delivery Systems (SDEDDS): These systems consist of a water-in-oil emulsion and hydrophilic surfactants.[3] When administered orally, they spontaneously form a water-in-oil-in-water (w/o/w) double emulsion in the gastrointestinal fluid. This formulation improves HSYA absorption primarily by inhibiting the P-gp efflux pump and enhancing the permeability of HSYA across Caco-2 cell monolayers.[3] One study demonstrated a 2.17-fold increase in relative bioavailability using an SDEDDS.[3][5]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate hydrophilic drugs like HSYA within a w/o/w structure.[5] They enhance oral bioavailability by protecting HSYA from degradation in the GI tract and facilitating its transport across the intestinal epithelium. An HSYA-SLN formulation was reported to increase the oral bioavailability in rats by approximately 3.97-fold.[5]
Q4: What is the mechanism behind using chitosan or sodium caprate with HSYA?
A4:
-
Chitosan (CS): Chitosan is a positively charged polysaccharide that can form a complex with negatively charged HSYA through electrostatic interactions (Coulomb attraction).[6][7] When administered orally, this HSYA-CS complex exhibits bioadhesive properties, prolonging its residence time at the absorption site.[6] Furthermore, chitosan can transiently and reversibly open the tight junctions between intestinal epithelial cells, enhancing the paracellular transport of HSYA. A formulation containing an HSYA-CS complex and sodium caprate increased the relative bioavailability to 476%.[1][7]
-
Sodium Caprate (SC): As a medium-chain fatty acid, sodium caprate is a well-known intestinal permeation enhancer.[6] It acts rapidly to increase membrane fluidity and open tight junctions, thereby facilitating the absorption of poorly permeable drugs like HSYA.[6] A simple combination of HSYA and sodium caprate resulted in a relative bioavailability of 284.2%.[7] However, its effect is potent but not sustained over a long period.[6]
Q5: What are the key pharmacokinetic parameters of HSYA, and how do they change with enhanced formulations?
A5: Unformulated HSYA exhibits poor pharmacokinetic properties after oral administration. Enhanced formulations significantly improve these parameters, as summarized in the table below.
Section 2: Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for HSYA with Different Delivery Systems in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| HSYA Solution (Control) | - | - | - | 100 (Baseline) | [3][6][7] |
| HSYA / Sodium Caprate | - | 10 | - | 284.2 | [6][7] |
| HSYA-SDEDDS | ~1000 | ~30 | - | 217 | [3] |
| HSYA-SLN | Increased 7.76-fold | - | Increased 3.99-fold | ~397 | [5] |
| HSYA in 90% GCH (NADES) | - | - | - | 326.08 | [4] |
| HSYA-CS Complex Granules | ~5000 | ~20 | - | 476 | [6][7] |
Note: Values are compiled from different studies and should be used for comparative purposes. Cmax, Tmax, and AUC values can vary based on dosage and experimental conditions.
Section 3: Troubleshooting Guides
Problem 1: Low and Highly Variable HSYA Plasma Concentrations in Pharmacokinetic Studies
-
Possible Cause 1: HSYA Degradation. HSYA is unstable and can degrade during formulation, storage, or after administration.[1][2]
-
Troubleshooting Steps:
-
Confirm Stability: Perform stability studies of your formulation under relevant conditions (e.g., simulated gastric and intestinal fluids).[4] Protect all samples and formulations from light and high temperatures.
-
Analytical Control: Ensure your analytical method (e.g., HPLC) can distinguish between intact HSYA and its degradation products.
-
Formulation pH: Check the pH of your formulation. HSYA is more stable in slightly acidic conditions compared to alkaline conditions.[1]
-
-
-
Possible Cause 2: Ineffective Absorption Enhancement. The chosen delivery system or excipient may not be performing optimally.
-
Troubleshooting Steps:
-
Characterize Formulation: Re-verify critical quality attributes of your formulation, such as particle size, zeta potential, and encapsulation efficiency for nanoformulations. Inconsistent batches can lead to variable results.
-
Evaluate Permeability In Vitro: Use a Caco-2 cell monolayer model to assess the permeability of your formulation and confirm the mechanism of absorption enhancement (e.g., P-gp inhibition, paracellular transport).[3]
-
Optimize Excipient Concentration: The concentration of permeation enhancers like sodium caprate is critical. Too low a concentration may be ineffective, while too high may cause toxicity.[3][6]
-
-
-
Possible Cause 3: Issues with the Animal Model or Dosing Procedure.
-
Troubleshooting Steps:
-
Fasting: Ensure animals are properly fasted before oral administration to reduce variability from food effects.
-
Gavage Technique: Improper gavage technique can lead to dosing errors or stress, affecting GI motility and absorption. Ensure consistent and correct administration.
-
Blood Sampling: Check for hemolysis in plasma samples, which can interfere with analysis. Ensure the blood collection and processing protocol is validated.
-
-
Problem 2: Low Encapsulation Efficiency (EE%) in Lipid-Based Nanoformulations
-
Possible Cause: HSYA Leakage. Due to its high water solubility, HSYA can easily leak from the lipid matrix of SLNs or the internal aqueous phase of SDEDDS into the external medium during preparation or storage.[1][5]
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different lipid types and concentrations. Higher viscosity lipids may slow HSYA diffusion.
-
Adjust Surfactant/Co-surfactant Ratio: The type and concentration of surfactant are crucial for stabilizing the nanoparticle structure and preventing drug leakage.
-
Incorporate Polymers: For w/o/w emulsions, adding a polymer like gelatin to the internal aqueous phase can increase its viscosity and reduce drug partitioning into the external phase.[5]
-
Refine Preparation Method: Optimize process parameters like homogenization speed, temperature, and duration, as these can significantly impact EE%.
-
-
Section 4: Experimental Protocols
Protocol 1: Preparation of HSYA-Chitosan (HSYA-CS) Complex Granules
This protocol is adapted from the methodology described by Ma et al., 2015.[6][7]
-
Materials: this compound (HSYA), Chitosan (CS, e.g., 4kDa), Sodium caprate (SC), Mannitol, Aspartame, Hydrochloric acid (HCl), Deionized water.
-
Procedure:
-
Complex Formation:
-
Prepare a 300 mg/mL HSYA solution in deionized water.
-
Prepare a chitosan solution by dissolving CS in a 1% HCl solution, then adjust the pH to 5.0.
-
Add the HSYA solution to the chitosan solution at a mass ratio of 1:2 (HSYA:CS).
-
Stir the mixture at 40°C for 6 hours to allow for complex formation.
-
Freeze-dry the resulting mixture to obtain a solid HSYA-CS complex powder.
-
-
Granule Preparation:
-
Mix the HSYA-CS complex powder with sodium caprate, mannitol (as a filler), and aspartame (as a sweetener) in the desired ratios.
-
Add a suitable amount of ethanol as a wetting agent and pass the wet mass through a sieve to form granules.
-
Dry the granules at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatization & Fasting: Acclimatize rats for at least one week. Fast the animals for 12 hours before the experiment with free access to water.
-
Group Allocation: Divide rats into groups (e.g., Control group receiving HSYA solution, Test group receiving the enhanced HSYA formulation).
-
Administration: Administer the respective formulations orally via gavage at a specified dose of HSYA (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120, 240, 360, and 480 min) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 min) to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins (e.g., with methanol or acetonitrile).
-
Centrifuge to remove the precipitate.
-
Analyze the supernatant for HSYA concentration using a validated HPLC method.[6]
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and relative bioavailability (Frel) using the formula: Frel (%) = (AUCtest / AUCcontrol) × 100.
-
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) Dosage for Neuroprotective Effects in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hydroxysafflor Yellow A (HSYA) to achieve neuroprotective effects in rat models. The information is compiled from various studies to assist in experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for HSYA to achieve neuroprotective effects in rats?
A1: The optimal dosage of HSYA can vary depending on the specific rat model of neurological injury. Intravenous administration of HSYA at doses of 3.0 and 6.0 mg/kg has been shown to exert significant neuroprotective effects in rats with focal cerebral ischemic injury.[1] In models of ischemia-reperfusion injury, intravenous treatment with HSYA at 2, 4, and 8 mg/kg significantly decreased neurological deficit scores and reduced the percentage of infarction.[2] For improving cognitive impairment after cerebral ischemia-reperfusion, administration of 8 mg/kg and 16 mg/kg HSYA via common carotid artery injection has been effective.[3][4] In a rat model of Parkinson's disease, daily treatment with 2 or 8 mg/kg of HSYA via caudal vein injection for four weeks showed neuroprotective effects.[5] For spinal cord injury, a regimen of 8 mg/kg administered intraperitoneally at 1 and 6 hours post-injury, followed by 14 mg/kg once daily for 7 days, has been used.[6][7]
Q2: What is the most effective administration route for HSYA in rat studies?
A2: Several administration routes have been successfully used. Intravenous injection (e.g., sublingual or caudal vein) is a common method for achieving rapid systemic distribution in cerebral ischemia models.[1][2][5] Intraperitoneal injection has been utilized in spinal cord injury models.[6][7] Direct administration via the common carotid artery has also been reported to be effective for targeting cognitive impairment following cerebral ischemia.[3] The choice of administration route should be guided by the specific experimental model and research question.
Q3: What is the therapeutic time window for HSYA administration after injury?
A3: The efficacy of HSYA is time-dependent. In a middle cerebral artery occlusion (MCAO) model, HSYA treatment was found to be effective in a dose-dependent manner within 3 hours after the onset of ischemia.[8] For spinal cord injury, initial doses were administered as early as 1 and 6 hours after the injury.[6][7] It is crucial to administer HSYA as early as possible following the neurological insult to maximize its neuroprotective potential.
Q4: What are the known signaling pathways modulated by HSYA in neuroprotection?
A4: HSYA exerts its neuroprotective effects through multiple signaling pathways. It has been shown to modulate the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways.[8] HSYA can also activate neuronal autophagy through the HIF-1α/BNIP3 pathway, which contributes to its neuroprotective effects.[9][10] Additionally, its antioxidant properties play a significant role in protecting against ischemia-reperfusion injury.[2] In the context of inflammation, HSYA has been found to attenuate the lipopolysaccharide-induced TLR4 pathway in activated microglial cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of significant neuroprotective effect | HSYA dosage is too low. | Refer to the dosage tables below and consider performing a dose-response study to determine the optimal concentration for your specific model. Effective doses in cerebral ischemia models range from 3.0 to 16 mg/kg.[1][3] |
| Administration is outside the therapeutic window. | Administer HSYA as soon as possible after the ischemic event. Efficacy is significantly higher when administered within 3 hours of ischemia.[8] | |
| Inappropriate administration route. | For cerebral ischemia, intravenous or direct carotid artery administration may be more effective than intraperitoneal injection.[1][3] | |
| High variability in experimental results | Inconsistent timing of HSYA administration. | Standardize the time of HSYA administration relative to the induction of injury across all experimental animals. |
| Improper handling and injection technique. | Ensure all researchers are proficient in the chosen administration technique to minimize stress and ensure accurate dosing. | |
| Unexpected side effects or toxicity | HSYA dosage is too high. | While the cited studies report good tolerance at effective doses, it is crucial to monitor animals for any adverse effects. If toxicity is suspected, reduce the dosage. |
Quantitative Data Summary
Table 1: HSYA Dosage and Administration in Rat Models of Cerebral Ischemia
| Dosage | Administration Route | Rat Model | Key Findings | Reference |
| 1.5, 3.0, 6.0 mg/kg | Sublingual vein injection | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3.0 and 6.0 mg/kg doses showed significant neuroprotection. | [1] |
| 2, 4, 8 mg/kg | Intravenous | Middle Cerebral Artery Occlusion (MCAO) with reperfusion | Dose-dependent reduction in neurological deficit and infarct volume. | [2] |
| 8 mg/kg | Not specified | MCAO | Downregulated JAK2-mediated signaling. | [8] |
| 4, 8, 16 mg/kg | Common carotid artery injection | MCAO with reperfusion | 8 and 16 mg/kg improved cognitive function. | [3][4] |
Table 2: HSYA Dosage and Administration in Other Rat Models of Neurological Injury
| Dosage | Administration Route | Rat Model | Key Findings | Reference |
| 2, 8 mg/kg | Caudal vein injection (daily for 4 weeks) | 6-hydroxydopamine-induced Parkinson's disease | Attenuated apomorphine-induced rotations and protected dopaminergic neurons. | [5] |
| 8 mg/kg (1 and 6h post-injury) followed by 14 mg/kg (daily for 7 days) | Intraperitoneal injection | Spinal Cord Compression Injury | Reduced tissue injury, oxidative stress, and inflammation. | [6][7] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., chloral hydrate).
-
Incision: Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the CCA and the ECA.
-
Occlusion: Insert a nylon monofilament suture into the ICA through the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
Reperfusion (if applicable): For ischemia-reperfusion models, withdraw the suture after a specific occlusion period (e.g., 2 hours) to allow for reperfusion.[2]
-
Closure: Close the incision and allow the animal to recover.
-
HSYA Administration: Administer HSYA at the desired dose and time point relative to the onset of ischemia or reperfusion.
Neurological Deficit Scoring
Neurological deficits are often assessed 24 hours after MCAO. A common scoring system is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the right forepaw fully.
-
2: Circling to the right.
-
3: Falling to the right.
-
4: No spontaneous walking with a depressed level of consciousness.
Infarct Volume Assessment
-
Brain Sectioning: Euthanize the rat and remove the brain. Section the brain into coronal slices (e.g., 2 mm thick).
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Imaging and Analysis: The non-infarcted tissue will stain red, while the infarcted area will remain pale. Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct percentage is calculated as (infarct volume / total hemisphere volume) x 100%.[2]
Visualizations
Caption: Experimental workflow for HSYA neuroprotection studies in a rat MCAO model.
Caption: Simplified signaling pathways modulated by HSYA in neuroprotection.
References
- 1. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects rat brains against ischemia-reperfusion injury by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound on 6-hydroxydopamine-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting HSYA degradation during in vitro experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA) in in vitro experiments. The focus is on identifying and mitigating HSYA degradation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My HSYA solution changed color from bright yellow to a brownish hue during my experiment. What is causing this?
A1: A color change in your HSYA solution is a primary indicator of degradation. HSYA is a chalcone glycoside that is structurally unstable under certain conditions.[1] The degradation is often due to one or more of the following factors: exposure to alkaline pH, high temperature, light, or oxidative stress.[2][3]
Q2: What is the optimal pH for maintaining HSYA stability in my solutions?
A2: HSYA is most stable in neutral or slightly acidic conditions. It is highly susceptible to degradation in alkaline environments, with the highest instability observed around pH 9.[4] Under alkaline conditions, rapid ionization occurs, leading to the formation of degradation products.[4] It is also structurally unstable under strongly acidic conditions, such as those found in simulated gastric juice.[1][5] For maximum stability, it is recommended to maintain the pH of your HSYA solutions between 4 and 7.
Q3: How significant is light exposure in causing HSYA degradation?
A3: Light exposure is a critical factor in HSYA degradation.[2] Like many complex organic molecules, HSYA can undergo photodegradation, where exposure to UV and even visible light can break chemical bonds and reduce its potency.[3][6] It is crucial to protect HSYA solutions from light at all stages, including preparation, storage, and during the experiment itself.
Q4: I am running a multi-day cell culture experiment. What is the best way to store my HSYA stock and working solutions?
A4: For multi-day experiments, proper storage is essential.
-
Stock Solutions: Prepare stock solutions in a light-protected container (e.g., amber vials) and store them at -20°C or lower. Freeze-thaw cycles should be minimized.[5]
-
Working Solutions: Prepare fresh working solutions for each day of the experiment if possible. If solutions need to be kept for several hours, they should be stored at 2-8°C and protected from light. Avoid leaving HSYA-containing media on the benchtop under ambient light and temperature for extended periods.
Q5: Could components in my cell culture medium be contributing to HSYA degradation?
A5: Yes, this is possible. Standard cell culture media are complex mixtures. While specific interactions with all media components are not fully elucidated, factors within the media can influence HSYA stability:
-
pH: The medium's buffering system (often bicarbonate-CO2) maintains a physiological pH around 7.2-7.4. While not strongly alkaline, prolonged incubation at 37°C can still contribute to slow degradation.
-
Reactive Oxygen Species (ROS): Cellular metabolic processes can generate ROS, which may be released into the medium. As an antioxidant, HSYA can be consumed by scavenging these ROS, leading to its degradation.[7][8]
-
Serum: While serum contains various proteins and antioxidants that might offer some protection, it also contains enzymes that could potentially degrade HSYA. The use of serum-free media has been shown to permit rapid light-initiated degradation of other sensitive compounds, a phenomenon that is partially restored by adding serum or antioxidants like vitamin C.[9]
Q6: How can I analytically confirm that my HSYA has degraded and quantify the remaining active compound?
A6: The most reliable method for confirming and quantifying HSYA degradation is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector.[10][11][12] A stability-indicating HPLC method can separate the intact HSYA from its degradation products, allowing for accurate quantification of the parent compound.[12] A change in the UV-Visible absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax), can also indicate degradation.[4]
Troubleshooting Guide: HSYA Degradation
Use the following table to identify potential causes and solutions for HSYA degradation in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects. | Loss of Potency: HSYA has likely degraded, reducing the concentration of the active compound. | 1. Verify the integrity of the HSYA stock solution using HPLC.[13]2. Prepare fresh solutions before each experiment.3. Review experimental protocol for sources of degradation (see below). |
| Visible color change of media/solution (yellow to brown). | Chemical Degradation: Likely caused by exposure to alkaline pH, light, or high temperature.[2][4] | 1. Ensure all buffers and media are within the optimal pH range (4-7).2. Work in a darkened environment or use light-blocking plates/tubes.3. Minimize the time solutions are kept at 37°C. |
| High variability between replicate wells or experiments. | Inconsistent Degradation: HSYA may be degrading at different rates due to minor variations in handling. | 1. Standardize all handling procedures strictly.2. Ensure uniform light exposure across all plates/wells.3. Use a master mix of HSYA-containing medium to add to all wells, rather than adding HSYA individually. |
Data on HSYA Stability
The stability of HSYA is highly dependent on environmental factors. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of pH on HSYA Stability
| pH Value | Stability Profile | Key Observation | Reference |
|---|---|---|---|
| 1-4 | Unstable | Susceptible to degradation in strongly acidic conditions. | [1] |
| 4-7 | Relatively Stable | Optimal range for preparing and storing HSYA solutions. | [4] |
| > 7 | Progressively Unstable | Degradation rate increases significantly as pH becomes more alkaline. | [4] |
| 9 | Highly Unstable | The pH at which HSYA is most unstable. |[4] |
Table 2: Factors Influencing Chemical Stability
| Factor | Effect on HSYA | Mechanism | Reference |
|---|---|---|---|
| Temperature | Increased degradation at higher temperatures. | Accelerates the rate of chemical reactions, including hydrolysis and oxidation. | [3][14] |
| Light (UV/Visible) | Causes photodegradation. | Light energy breaks chemical bonds within the HSYA molecule. | [2][3] |
| Oxygen | Promotes oxidative degradation. | As an antioxidant, HSYA is consumed in reactions with oxygen and ROS. | [7][14] |
| Humidity/Moisture | Can promote hydrolysis. | Water molecules can directly participate in the breakdown of the compound. |[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for HSYA Quantification
This protocol provides a general framework for quantifying HSYA and detecting degradation products. Method parameters may need to be optimized for your specific equipment.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Acetonitrile and (B) 0.1% Phosphoric Acid in Water.
-
Example Gradient: Start at 15% A, ramp to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of HSYA, typically around 403 nm. A PDA detector can scan a range (e.g., 200-600 nm) to identify degradation products with different spectral properties.[4]
-
Sample Preparation:
-
Collect an aliquot of your experimental sample (e.g., cell culture supernatant).
-
Centrifuge to remove cells and debris.
-
If necessary, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Dilute the sample in the mobile phase to a concentration within the standard curve range.
-
-
Quantification:
-
Prepare a standard curve using a known concentration range of high-purity HSYA.
-
Inject standards and samples.
-
Calculate the concentration of HSYA in your samples by comparing the peak area to the standard curve. Degradation is indicated by a decrease in the HSYA peak area and the appearance of new peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to understand the degradation pathways and to confirm that your analytical method can separate degradation products from the parent compound.[12]
-
Preparation: Prepare several aliquots of HSYA solution (e.g., 100 µg/mL) in a suitable solvent.
-
Stress Conditions: Expose the aliquots to different stress conditions. Include an unstressed control sample stored at -20°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 30-60 minutes.[4]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 1-2 hours.
-
Thermal Stress: Incubate at 80°C for 24-48 hours.[15]
-
Photolytic Stress: Expose to a light source that provides UV and visible output (e.g., in a photostability chamber) for 24 hours.[3]
-
-
Neutralization & Analysis: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including the control, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the active compound. Compare the chromatograms to identify and resolve the degradation peaks from the intact HSYA peak.
Visualizations
Below are diagrams illustrating key concepts related to HSYA degradation and troubleshooting.
Caption: Factors and pathways leading to HSYA degradation.
Caption: Workflow for troubleshooting HSYA degradation.
Caption: Simplified HSYA interaction with the NF-κB pathway.[4]
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HSYA from safflower mitigates oxidative stress, inflammation, and apoptosis in liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. msesupplies.com [msesupplies.com]
Technical Support Center: Accurate Quantification of Hydroxysafflor yellow A (HSYA) in Biological Samples
Welcome to the technical support center for the accurate quantification of Hydroxysafflor yellow A (HSYA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to HSYA bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying HSYA in biological samples?
A1: The most prevalent and robust method for the accurate and sensitive quantification of HSYA in various biological matrices, such as plasma, urine, and cerebrospinal fluid, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] These techniques offer high selectivity and sensitivity, which are crucial for detecting the low concentrations of HSYA often found in biological samples.[4]
Q2: What are the key validation parameters to assess when developing an HSYA quantification method?
A2: According to regulatory guidelines, a bioanalytical method validation should assess selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability.[5][6] The goal is to ensure the method is reliable and reproducible for its intended purpose.
Q3: What are typical sources of error or variability in HSYA quantification?
A3: Common sources of error include analyte instability, matrix effects, and issues with sample preparation. HSYA is known to have chemical instability, which can affect its concentration during sample collection, storage, and processing.[2][7] Matrix effects, where other components in the biological sample interfere with the ionization of HSYA, can lead to inaccurate quantification.[8][9] Inconsistent sample extraction can also introduce variability.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the quantification of HSYA in biological samples.
Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)
-
Possible Cause: Column overload, contamination, or inappropriate mobile phase composition.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Inject a smaller volume of the sample extract to check for column overload.
-
Column Wash: Implement a robust column washing protocol between injections to remove potential contaminants.
-
Mobile Phase Optimization: Adjust the mobile phase composition, including the organic solvent ratio and the pH, to improve peak shape.
-
Check for Contamination: Inject a blank solvent to ensure the system is clean. Contamination can lead to various peak shape issues.[10]
-
Issue 2: High Variability in Results (Poor Precision)
-
Possible Cause: Inconsistent sample preparation, analyte instability, or instrument variability.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, including extraction and evaporation. The use of an internal standard (IS) that is chemically similar to HSYA can help to correct for variability.[11]
-
Evaluate Analyte Stability: HSYA can be unstable under certain conditions.[2] Assess its stability in the biological matrix at different temperatures and for varying durations.[12][13] Consider adding stabilizers if necessary.
-
Instrument Performance Check: Run system suitability tests to ensure the LC-MS/MS system is performing consistently.
-
Issue 3: Low Analyte Recovery
-
Possible Cause: Inefficient extraction method or analyte degradation during extraction.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for liquid-liquid extraction or solid-phase extraction (SPE) to find the one that provides the highest recovery for HSYA.
-
Adjust pH: The pH of the sample can significantly impact the extraction efficiency of acidic compounds like HSYA. Experiment with pH adjustments prior to extraction.
-
Minimize Extraction Time and Temperature: To prevent degradation, keep the extraction process as short as possible and perform it at a low temperature.[14]
-
Issue 4: Suspected Matrix Effects (Ion Suppression or Enhancement)
-
Possible Cause: Co-eluting endogenous components from the biological matrix are affecting the ionization of HSYA in the mass spectrometer source.[4][9]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the gradient elution profile or try a different column to separate HSYA from interfering matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components before analysis.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the HSYA concentration remains above the lower limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for HSYA quantification in biological samples.
Table 1: LC-MS/MS Method Parameters for HSYA Quantification
| Parameter | Method 1 (UPLC-MS/MS)[1] | Method 2 (UFLC-Q-TOF-MS)[3] | Method 3 (UPLC-MS/MS)[15] |
| Biological Matrix | Plasma, Urine, Cerebrospinal Fluid | Plasma, Bile, Urine, Feces | Plasma |
| Chromatography Column | Acquity UPLC™ BEH C18 | Not Specified | Hypesil Gold C18 |
| Mobile Phase | Methanol and 0.1% Formic Acid | Methanol and 0.5‰ Acetic Acid | Methanol and Water with 0.1% Formic Acid |
| Linear Range | 2 - 6125 ng/mL | Not Specified | 12.5 - (Upper limit not specified) ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Not Specified | 12.5 ng/mL |
| Retention Time | < 3.0 min | Not Specified | 3.03 min |
| Mass Transition (m/z) | 611.0 → 491 | Not Specified | Not Specified |
Table 2: Method Validation Data for HSYA Quantification
| Parameter | Method 1 (UPLC-MS/MS)[1] | Method 2 (UPLC-TOF-MS)[3] | Method 3 (UPLC-MS/MS)[15] |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9992 | 0.9992 |
| Intra-day Precision (%RSD) | < 10% | ≤ 3.4% | 1.7 - 6.4% |
| Inter-day Precision (%RSD) | < 10% | ≤ 3.4% | 1.7 - 6.4% |
| Accuracy (Relative Error) | Not Specified | Not Specified | ±5.7% |
| Recovery (%RSD) | < 15% | Not Specified | Not Specified |
| Stability | Not Specified | Not Specified | Acceptable at room temp for 6h, 3 freeze-thaw cycles, -20°C for 6 days |
Experimental Protocols & Visualizations
General Workflow for HSYA Quantification in Plasma
The following diagram illustrates a typical experimental workflow for the quantification of HSYA in plasma samples using LC-MS/MS.
Caption: General workflow for HSYA quantification in plasma.
Detailed Methodologies
Sample Preparation (Protein Precipitation Method)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add a known concentration of the internal standard.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at approximately 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject a portion of the supernatant into the LC-MS/MS system.
UPLC-MS/MS Conditions (Example)
-
Column: Acquity UPLC™ BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute HSYA, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for HSYA.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
MRM Transition: For HSYA, a common transition is m/z 611.0 → 491.0.[1]
Conceptual Signaling Pathway
HSYA has been reported to exhibit anti-inflammatory and anti-ferroptotic effects. The following diagram illustrates a simplified, conceptual signaling pathway that may be influenced by HSYA.
Caption: Conceptual pathway of HSYA's inhibitory effects.
References
- 1. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. jfda-online.com [jfda-online.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 15. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Preclinical Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in HSYA efficacy observed in preclinical studies. Our goal is to help you navigate common challenges and optimize your experimental design for more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of HSYA in our animal model of cerebral ischemia. What are the potential causes?
A1: Variability in HSYA's neuroprotective effects can stem from several factors. Key areas to investigate include:
-
Dosage and Administration Route: The effective dose of HSYA can vary significantly depending on the animal model and the route of administration. Intravenous or direct carotid artery injections often yield more consistent results than oral administration due to HSYA's low oral bioavailability.[1][2] Ensure your dosage is within the reported therapeutic range for your specific model.
-
Timing of Administration: The therapeutic window for HSYA in cerebral ischemia is critical. Administration shortly after the ischemic event is often more effective.[3][4]
-
Animal Strain and Sex: Different rodent strains can exhibit varied responses to ischemic injury and therapeutic interventions.[5][6] Sex differences in hormonal environments can also influence outcomes. It is crucial to be consistent with the strain and sex of the animals used in your study.
-
Formulation and Vehicle: HSYA's solubility and stability can impact its delivery and efficacy. Ensure your formulation is optimized for the chosen administration route and that the vehicle itself does not have confounding effects.[7]
-
Severity of Ischemic Insult: The extent of the initial ischemic damage can greatly influence the perceived efficacy of any neuroprotective agent. Standardize your surgical procedures to minimize variability in infarct volume.
Q2: What is the recommended dosage of HSYA for preclinical studies in rats?
A2: The optimal HSYA dosage is dependent on the disease model and administration route. For cerebral ischemia models in rats, intravenous or intra-arterial doses typically range from 3 mg/kg to 16 mg/kg.[2][3][8][9] For myocardial ischemia models, doses in a similar range have been shown to be effective. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How can we improve the oral bioavailability of HSYA in our experiments?
A3: HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability, leading to poor oral bioavailability.[1] To enhance oral absorption, consider the following formulation strategies:
-
Self-Double-Emulsifying Drug Delivery Systems (SDEDDS): These systems can spontaneously form double emulsions in the gastrointestinal tract, encapsulating HSYA and improving its absorption. Studies have shown that SDEDDS can significantly increase the relative bioavailability of HSYA.[1]
-
Hydrophobic Nanoparticles: Encapsulating HSYA in hydrophobic nanoparticles can facilitate its transport across the intestinal membrane.[10]
-
Chitosan Complexes: Complexing HSYA with chitosan has been shown to enhance its oral bioavailability.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no efficacy observed | Inadequate dosage. | Perform a dose-response study to identify the optimal dose for your model. Refer to the dose conversion table below for guidance on translating doses between species. |
| Poor bioavailability (oral administration). | Consider alternative administration routes (e.g., intravenous, intraperitoneal) or utilize bioavailability-enhancing formulations like SDEDDS or nanoparticles.[1][10] | |
| Timing of administration is outside the therapeutic window. | Review the literature for your specific model to determine the optimal time for HSYA administration post-injury.[3][4] | |
| High variability between subjects | Inconsistent surgical procedure for inducing disease model. | Standardize all experimental procedures, particularly the induction of the disease model, to minimize inter-animal variability. |
| Differences in animal strain, sex, or age. | Use animals of the same strain, sex, and a consistent age range throughout the study.[5][6] | |
| Instability of HSYA formulation. | Prepare HSYA formulations fresh before each experiment and ensure proper storage conditions. Conduct stability tests of your formulation. | |
| Unexpected adverse effects | Vehicle-induced toxicity. | Run a vehicle-only control group to assess any potential toxic effects of the solvent or formulation excipients.[7] |
| Off-target effects of HSYA at high concentrations. | If using high doses, consider potential off-target effects and assess relevant safety-related biomarkers. | |
| Precipitation of HSYA during formulation or administration | Poor solubility in the chosen vehicle. | Optimize the vehicle composition. For intravenous administration, ensure HSYA is fully dissolved. Gentle heating or sonication may aid dissolution, but stability should be confirmed.[12] |
| pH of the formulation. | Adjust the pH of the formulation to enhance HSYA solubility, ensuring it remains within a physiologically acceptable range. |
Data Presentation
Table 1: HSYA Dosage in Preclinical Ischemia Models
| Animal Model | Disease Model | Route of Administration | Effective Dose Range | Reference |
| Rat (Wistar) | Cerebral Ischemia (MCAO) | Tail Vein Injection | 4 - 8 mg/kg | [4] |
| Rat (Wistar-Kyoto) | Cerebral Ischemia (MCAO) | Sublingual Vein Injection | 3 - 6 mg/kg | [8] |
| Rat (Sprague Dawley) | Cerebral Ischemia (MCAO) | Common Carotid Artery Injection | 8 - 16 mg/kg | [2][9] |
| Rat (Sprague-Dawley) | Myocardial Ischemia/Reperfusion | Intraperitoneal | Not specified, but shown effective | [13] |
| Rat | Myocardial Ischemia/Reperfusion | Not specified | Not specified, but shown effective | [14] |
Table 2: HSYA Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | T 1/2 (h) | CL (L/kg/h) | Vd (L/kg) | Bioavailability (%) | Reference |
| Rat | IV | 3 - 24 | - | - | - | - | [15] |
| Dog | IV | 6 - 24 | - | - | - | - | [15] |
| Rat | Oral (SDEDDS) | 50 | - | - | - | 217% (relative) | [1] |
| Rat | Oral (Nanoparticles) | 50 | - | - | - | Significantly increased | [10] |
Table 3: Dose Conversion Between Species (Based on Body Surface Area)
To calculate the Human Equivalent Dose (HED) from an animal dose, use the following formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Adapted from Nair AB, Jacob S. J Basic Clin Pharma. 2016;7:27-31.[16]
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Cerebral Ischemia
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 1.5 to 2 hours.
-
-
Reperfusion: After the occlusion period, carefully withdraw the suture to allow for reperfusion.
-
HSYA Administration: Administer HSYA at the desired dose and route (e.g., tail vein injection) at a specific time point relative to the onset of ischemia or reperfusion (e.g., 15 minutes after occlusion).[4]
-
Outcome Assessment: 24 hours post-reperfusion, assess neurological deficits, infarct volume (e.g., using TTC staining), and other relevant biomarkers.
This is a generalized protocol. Specific details may vary between studies.[2][3][4][8]
Protocol 2: Myocardial Ischemia/Reperfusion (I/R) Model in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) and ventilate them mechanically.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia is typically induced for 30 minutes.
-
-
Reperfusion: Release the ligature to allow for reperfusion, usually for 2 to 24 hours.
-
HSYA Administration: Administer HSYA at the selected dose and route (e.g., intraperitoneally) prior to ischemia or at the onset of reperfusion.
-
Outcome Assessment: After the reperfusion period, assess infarct size (e.g., using Evans blue and TTC staining), cardiac function (e.g., by echocardiography), and biochemical markers of cardiac injury (e.g., cTnI, CK-MB).[13][14]
This is a generalized protocol. Specific details may vary between studies.
Visualizations
Caption: A generalized experimental workflow for preclinical HSYA studies.
Caption: A troubleshooting flowchart for addressing HSYA efficacy variability.
Caption: The PI3K/Akt signaling pathway modulated by HSYA to inhibit apoptosis.[4]
Caption: HSYA modulates the crosstalk between JAK2/STAT3 and SOCS3 signaling.[3]
References
- 1. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain and sex differences in anxiety-like and social behaviors in C57BL/6J and BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of sex, strain and age factors in high fat diet-induced obesity in C57BL/6J and BALB/cA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of HSYA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering HSYA to the brain?
The primary challenge in delivering this compound (HSYA) to the brain is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3][4] Key factors limiting HSYA penetration likely include its physicochemical properties and potential recognition by efflux transporters at the BBB.
Q2: What are the main strategies to enhance the BBB penetration of HSYA?
Several strategies can be employed to enhance the BBB penetration of HSYA:
-
Nanoparticle-based delivery systems: Encapsulating HSYA in nanoparticles can facilitate its transport across the BBB.[1][5][6]
-
Liposomal formulations: Liposomes, especially those functionalized with targeting ligands, can improve brain delivery.[3][7][8][9]
-
Prodrug approach: Modifying the chemical structure of HSYA to create a more lipophilic prodrug can increase its ability to diffuse across the BBB.[10][11][12][13]
-
Inhibition of efflux transporters: HSYA may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. Co-administration with a P-gp inhibitor can increase brain concentrations of HSYA.[14][15][16][17][18]
-
Modulation of tight junctions: Transiently opening the tight junctions between the endothelial cells of the BBB can allow for increased paracellular transport of HSYA.[19][20][21][22]
Q3: How can I determine if HSYA is a substrate for P-glycoprotein (P-gp)?
To determine if HSYA is a P-gp substrate, you can perform an in vitro transport assay using a cell line that overexpresses P-gp, such as MDR1-MDCKII cells.[23] By comparing the transport of HSYA across a monolayer of these cells in the presence and absence of a known P-gp inhibitor, you can determine if its efflux is P-gp mediated. An efflux ratio significantly greater than 1, which is reduced in the presence of an inhibitor, suggests that HSYA is a P-gp substrate.
Q4: What are the advantages of using nanoparticles for HSYA delivery to the brain?
Nanoparticles offer several advantages for delivering HSYA to the brain:
-
Protection from degradation: They can protect HSYA from enzymatic degradation in the bloodstream.
-
Controlled release: Nanoparticles can be engineered for sustained release of HSYA in the brain.[6]
-
Targeted delivery: Their surface can be modified with ligands that bind to specific receptors on the BBB, facilitating receptor-mediated transcytosis.[6][24]
-
Overcoming efflux: Some nanoparticle formulations can bypass efflux transporters.[8][25]
Troubleshooting Guides
Issue 1: Low brain concentration of HSYA observed in in vivo studies.
-
Possible Cause 1: Poor BBB permeability.
-
Possible Cause 2: Efflux by P-glycoprotein.
-
Troubleshooting Step: Co-administer HSYA with a P-gp inhibitor, such as verapamil or cyclosporine A, to block its efflux from the brain.[26] Perform pilot studies to determine the optimal dose and timing of the inhibitor.
-
-
Possible Cause 3: Rapid metabolism.
Issue 2: Inconsistent results in in vitro BBB models.
-
Possible Cause 1: Variability in the tightness of the in vitro BBB model.
-
Troubleshooting Step: Regularly assess the integrity of your cell monolayer by measuring transendothelial electrical resistance (TEER). Ensure TEER values are consistently high before each experiment.
-
-
Possible Cause 2: Cytotoxicity of HSYA or the delivery vehicle.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the toxicity of your HSYA formulation at the concentrations used in your transport studies. Adjust concentrations as needed to avoid cell death, which can compromise barrier integrity.
-
Data Presentation
Table 1: Comparison of Strategies to Enhance HSYA Brain Penetration
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Nanoparticles | Enhanced transport via endocytosis/transcytosis.[1] | Targeted delivery, controlled release, protection from degradation.[6] | Potential for toxicity, complex manufacturing. |
| Liposomes | Fusion with cell membranes and endocytosis.[8] | Biocompatible, can carry both hydrophilic and lipophilic drugs.[9] | Stability issues, potential for rapid clearance. |
| Prodrugs | Increased lipophilicity for passive diffusion.[27] | Simple chemical modification, can improve pharmacokinetic profile.[11] | Requires in vivo conversion to the active drug, potential for altered pharmacology.[12][13] |
| P-gp Inhibition | Blocking active efflux from the brain.[17] | Can significantly increase brain concentrations of P-gp substrates. | Potential for drug-drug interactions, systemic side effects.[17] |
| Tight Junction Modulation | Transiently increasing paracellular permeability.[22] | Allows passage of a wide range of molecules. | Risk of allowing harmful substances into the brain, potential for neuroinflammation.[22] |
Experimental Protocols
Protocol 1: In Vivo Brain Uptake Study in Mice
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
HSYA Formulation: Prepare HSYA in a suitable vehicle (e.g., saline, or encapsulated in nanoparticles/liposomes).
-
Administration: Administer the HSYA formulation via tail vein injection at a predetermined dose.
-
Blood and Brain Collection: At various time points (e.g., 15, 30, 60, 120 minutes) post-injection, collect blood samples via cardiac puncture and perfuse the brain with ice-cold saline to remove remaining blood.
-
Sample Processing: Homogenize the brain tissue and extract HSYA from both plasma and brain homogenates using an appropriate solvent.
-
Quantification: Measure the concentration of HSYA in the plasma and brain extracts using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of BBB penetration.
Protocol 2: In Vitro P-glycoprotein Efflux Assay
-
Cell Culture: Culture MDR1-MDCKII cells on transwell inserts until a confluent monolayer with high TEER is formed.
-
Transport Experiment:
-
Add HSYA to the apical (A) or basolateral (B) chamber of the transwell.
-
Incubate for a specified time (e.g., 2 hours).
-
Collect samples from the opposite chamber.
-
-
Inhibitor Co-incubation: Repeat the transport experiment in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil).
-
Quantification: Measure the concentration of HSYA in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
Visualizations
References
- 1. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-targeting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in liposomes targeting strategies to cross blood-brain barrier (BBB) for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing the Permeability of the Blood–brain Barrier in Three Different Models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes functionalized to overcome the blood-brain barrier and to target amyloid-β peptide: the chemical design affects the permeability across an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Improving drug delivery to the brain: the prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 15. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-glycoprotein trafficking at the blood–brain barrier altered by peripheral inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tight junction modulation of the blood brain barrier: CNS delivery of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tight junction modulation of the blood brain barrier: CNS delivery of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Tight junction modulation at the blood-brain barrier: Current and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 26. mdpi.com [mdpi.com]
- 27. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hydroxysafflor Yellow A and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Hydroxysafflor yellow A (HSYA) with other prominent neuroprotective agents, namely Edaravone, Citicoline, and Nerve Growth Factor (NGF). The information is supported by experimental data from preclinical studies, with a focus on ischemic stroke models.
Quantitative Efficacy Comparison
The following table summarizes the neuroprotective efficacy of HSYA and other agents based on quantitative data from animal models of cerebral ischemia. The primary endpoints include the reduction in cerebral infarct volume and improvement in neurological deficit scores.
| Neuroprotective Agent | Animal Model | Dosage | Primary Outcome Measure | Efficacy | Reference |
| This compound (HSYA) | MCAO Rats | 4 mg/kg | Infarct Area Percentage | Reduction from 46.34% to 38.18% | [1][2] |
| MCAO Mice | 5 mg/kg | Infarct Size | Reduction from ~37% to 7.2% | [3] | |
| MCAO Mice | 20 mg/kg | Infarct Size | Reduction from ~37% to 22.4% | [3] | |
| MCAO Rats | 8 mg/kg | Neurological Deficit Score | Significant improvement | [4][5][6] | |
| Edaravone | Focal Ischemia Animal Models (Systematic Review) | Various | Functional Outcome | 30.3% improvement | |
| Focal Ischemia Animal Models (Systematic Review) | Various | Structural Outcome (Infarct Volume) | 25.5% reduction | ||
| Citicoline | Ischemic Stroke Animal Models (Meta-Analysis) | Various | Infarct Volume | 27.8% reduction | |
| Nerve Growth Factor (NGF) | MCAO Rats | N/A | Neurological Function | Improved neurological outcome |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
A frequently utilized preclinical model to simulate ischemic stroke and assess the efficacy of neuroprotective agents is the Middle Cerebral Artery Occlusion (MCAO) model in rats.
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of investigational drugs.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Surgical instruments (scissors, forceps, vessel clips)
-
3-0 or 4-0 monofilament nylon suture with a rounded tip
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation and Ligation: Carefully separate the CCA and its bifurcation. Ligate the distal end of the ECA and the proximal end of the CCA.
-
Suture Insertion: Make a small incision in the ECA. Insert the nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Occlusion and Reperfusion: Maintain the suture in place for the desired occlusion period (e.g., 90 minutes). For reperfusion, gently withdraw the suture to restore blood flow to the MCA.
-
Wound Closure and Recovery: Suture the cervical incision and allow the animal to recover from anesthesia on a heating pad.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale or a more comprehensive multi-point scale).[7][8][9][10]
-
Infarct Volume Measurement: Following neurological assessment, euthanize the animal and perfuse the brain. Section the brain coronally and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.[11]
Signaling Pathways in HSYA-Mediated Neuroprotection
HSYA exerts its neuroprotective effects through multiple signaling pathways. Below are diagrams illustrating two key pathways.
Caption: HSYA promotes neuroprotection by enhancing the HIF-1α/BNIP3 signaling pathway, leading to the induction of autophagy and subsequent inhibition of neuronal apoptosis following ischemic injury.[12][13][14][15]
Caption: HSYA confers neuroprotection by inhibiting the activation of the JAK2/STAT3 signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mitigating neuronal damage.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective cerebrovascular effects of this compound (HSYA) on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video training and certification program improves reliability of postischemic neurologic deficit measurement in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmonization of sensorimotor deficit assessment in a registered multicentre pre-clinical randomized controlled trial using two models of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of survival and neurological deficit in rats in the new model of global transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A (HSYA) in Ischemic Stroke: A Comparative Analysis of Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hydroxysafflor Yellow A (HSYA) against other therapeutic agents in preclinical ischemic stroke models. The data presented is compiled from various experimental studies to offer an objective overview of HSYA's performance, supported by detailed methodologies and visual pathway diagrams.
Executive Summary
This compound (HSYA), a primary active component of the safflower plant, has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Experimental evidence indicates that HSYA can reduce cerebral infarct volume, mitigate neurological deficits, and attenuate brain edema.[1][2] Its therapeutic actions are attributed to a multi-target mechanism, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This guide compares the efficacy of HSYA with other notable neuroprotective agents and the standard thrombolytic therapy, tissue plasminogen activator (tPA), based on available preclinical data.
Comparative Efficacy Data
The following tables summarize the quantitative data from various preclinical studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rats, a standard model for ischemic stroke research.
Table 1: Comparison of Infarct Volume Reduction
| Treatment | Animal Model | MCAO Duration | Dosage | Administration Route | Infarct Volume Reduction (%) vs. Control | Reference |
| HSYA | Rat | 3h | 8 mg/kg | Intravenous | Significant reduction | [3] |
| Edaravone | Rat | 2h | 6 mg/kg | Intraperitoneal | Significant reduction | [1][4] |
| Citicoline | Rat | Permanent | 50 mM | Intracerebroventricular | Significant reduction | [3][5] |
| Nerinetide | Mouse | 30-60 min | 10 nmol/g | Intravenous | No significant reduction | [6] |
| tPA | Rat | 2h | 10 mg/kg | Intravenous | No significant reduction (at 72h) | [7] |
| tPA + G-CSF | Rat | Thromboembolic | 10 mg/kg (tPA) | Intravenous | 33% reduction (vs. tPA alone at 6h) | [8] |
Table 2: Comparison of Neurological Deficit Improvement
| Treatment | Animal Model | MCAO Duration | Dosage | Neurological Score Improvement | Reference |
| HSYA | Rat | 3h | ≥ 8 mg/kg | Significant improvement in functional deficits | [3] |
| Edaravone | Rat | 2h | 6 mg/kg | Significant improvement in neurological deficit score | [1][4] |
| Citicoline | Rat | Permanent | 40-60 mM | Significant reduction in neurological deficiency scores | [3][5] |
| Nerinetide | Mouse | 30-60 min | 10 nmol/g | No significant improvement | [6] |
| tPA | Rat | 2h | 10 mg/kg | No significant difference from control (at 24h & 72h) | [7] |
| tPA + G-CSF | Rat | Thromboembolic | 10 mg/kg (tPA) | 25% improvement in neurological deficits (vs. tPA alone at 6h) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model to mimic focal cerebral ischemia in rodents.[9]
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized, often with isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated. A nylon monofilament suture with a rounded tip is introduced into the ICA through an incision in the ECA stump. The suture is advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.
-
Ischemia and Reperfusion: The suture is left in place for a predetermined duration (e.g., 2 or 3 hours) to induce transient focal ischemia. For reperfusion, the suture is withdrawn to allow blood flow to resume. In permanent MCAO models, the suture is left in place.
-
Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.
Assessment of Therapeutic Outcomes
-
Infarct Volume Measurement: 24 to 72 hours after MCAO, animals are euthanized, and their brains are removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains unstained (white). The infarct volume is then calculated as a percentage of the total brain volume or the contralateral hemisphere.
-
Neurological Deficit Scoring: Neurological function is assessed using various scoring systems. A common method is a multi-point scale evaluating motor deficits, balance, and reflexes. For example, the modified neurological severity score (mNSS) is a composite score that includes motor, sensory, balance, and reflex tests.[10] A higher score indicates a more severe neurological deficit.
Signaling Pathways and Mechanisms of HSYA
HSYA exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in ischemic brain injury.
Caption: HSYA's multifaceted neuroprotective mechanisms.
HSYA has been shown to modulate the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways, downregulating the pro-inflammatory JAK2/STAT3 cascade while promoting the inhibitory SOCS3 signal.[3] Furthermore, HSYA can activate the HIF-1α/BNIP3 pathway, which in turn induces autophagy, a cellular process that can protect neurons from apoptosis in the context of ischemia.[6] Recent studies also indicate that HSYA can inhibit pyroptosis, a form of inflammatory cell death, by targeting the NLRP3, AIM2, and Pyrin inflammasomes.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the therapeutic efficacy of a compound like HSYA in a preclinical ischemic stroke model.
References
- 1. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extension of Tissue Plasminogen Activator Treatment Window by Granulocyte-Colony Stimulating Factor in a Thromboembolic Rat Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxysafflor Yellow A (HSYA) Extraction from Safflower
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various methods for extracting Hydroxysafflor Yellow A (HSYA), a key bioactive chalcone glycoside from the flowers of safflower (Carthamus tinctorius L.). The selection of an appropriate extraction method is critical for maximizing yield and purity, which directly impacts research outcomes and the economic feasibility of drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in your selection.
Comparative Analysis of HSYA Extraction Methods
The efficiency of HSYA extraction is highly dependent on the methodology employed. Modern techniques generally offer significant advantages in terms of yield and extraction time over traditional methods. However, the choice of method may also be influenced by factors such as solvent toxicity, energy consumption, and the desired purity of the final product. The following table summarizes the performance of several common HSYA extraction methods based on published experimental data.
| Extraction Method | Extraction Yield (%) | Purity (%) | Key Parameters | Advantages | Disadvantages |
| Water Immersion | 0.023 - 0.066[1][2] | Not specified | High temperature | Simple, cost-effective.[2] | Very low yield, degradation of HSYA at high temperatures.[1][2] |
| Ultrasound-Assisted Extraction (UAE) | ~1.7[2] | Not specified | 57% methanol, 70°C, 45 min, 177 W | Stable, reproducible, low temperature operation.[2] | Moderate yield. |
| Microwave-Assisted Extraction (MAE) | 6.96[2] | 89.78 (after purification) | 50% ethanol, 70°C, 3 cycles of 20 min, solid-liquid ratio 1:100 | Rapid, improved yield.[2] | Requires large solvent volume, variable composition.[2] |
| DMSO Extraction | 14.56[2] | Low (high impurity) | DMSO solvent, 80°C | Highest reported yield.[2] | High levels of impurities, reducing purity.[2] |
| Smashing Tissue Extraction | 1.359 | Not specified | Extraction in 2 minutes | Extremely rapid. | Lower yield compared to some advanced methods. |
| Ultrasonic Extraction with Purification | 62.7 (of pure HSYA) | 99.8[3] | Ultrasonic water extraction followed by macroporous resin and Sephadex chromatography | High purity and high yield of the final pure product.[3] | Multi-step process, more complex. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols for key extraction methods discussed in this guide.
Microwave-Assisted Extraction (MAE) followed by Macroporous Resin Purification
This method combines the efficiency of microwave-assisted extraction with a subsequent purification step to achieve a high-purity product.
Extraction:
-
Safflower powder (500 g) is mixed with 10 L of a 50% ethanol-water solution in a microwave digestion tank.
-
The mixture is vortexed for 1 minute and then subjected to microwave-assisted extraction for 30 minutes.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under a vacuum to obtain a crude extract.
Purification:
-
The crude extract is dissolved in water and allowed to stand at 4°C overnight, followed by filtration.
-
The filtrate is loaded onto an X-5 macroporous resin column. The HSYA concentration in the loading sample is adjusted to 1.0 mg/mL, with a loading flow rate of 10 bed volumes (BV)/h.
-
Elution is performed with a 70% ethanol-water solution at a flow rate of 5 BV/h.
-
The effluent is collected and concentrated under a vacuum to yield the purified HSYA product. A purity of 89.78% has been reported using this method.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency at lower temperatures.
Optimized Protocol:
-
Mix powdered safflower with a 57% methanol solution at a liquid-to-material ratio of 25 mL/g.
-
Place the mixture in an ultrasonic bath at a temperature of 70°C.
-
Apply ultrasonic power of 177 W for an extraction time of 45 minutes.
-
Filter the resulting mixture to separate the extract from the solid residue. An HSYA yield of 1.74% has been achieved under these conditions.
DMSO Extraction
This method employs dimethyl sulfoxide (DMSO) as the solvent, which has shown to be highly effective in solubilizing HSYA.
Protocol:
-
Soak 2.0 g of safflower powder in 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment to remove impurities.
-
Filter the mixture and soak the filter residue in 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.
-
Repeat the previous step with another 12 volumes of DMSO.
-
Combine the filtrates and add 3 volumes of butyl acetate, then centrifuge to obtain a crimson precipitate.
-
Wash the precipitate with an appropriate amount of ethanol and dry to obtain a light yellow powder. This method has been reported to yield 14.56% HSYA, although with notable impurities.[2]
Visualizing Key Processes and Pathways
To further aid in the understanding of the extraction workflow and the biological context of HSYA, the following diagrams are provided.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
Validating the Anti-inflammatory Mechanism of Hydroxysafflor Yellow A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of Hydroxysafflor yellow A (HSYA) against other established inhibitors, supported by experimental data and detailed protocols. HSYA, a primary active component of Carthamus tinctorius L., has demonstrated significant anti-inflammatory properties through its multifaceted interactions with key signaling pathways. This document serves as a resource for researchers validating its therapeutic potential and for professionals in drug development seeking to understand its comparative efficacy.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of HSYA are primarily attributed to its ability to modulate multiple signaling cascades, including the NF-κB, MAPK, NLRP3 inflammasome, and JAK/STAT pathways. The following tables present a quantitative comparison of HSYA and alternative inhibitors targeting these pathways.
Table 1: Comparison of Inhibitors Targeting the NF-κB Pathway
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound (HSYA) | NF-κB Activation | Dose-dependent inhibition | Rat chondrocytes, Human fetal lung fibroblasts | [1][2] |
| Dexamethasone | IκBα Synthesis Induction | Not typically measured by IC50; effective at µM concentrations | Lymphoblastic CCRF-CEM cells | [3] |
| Parthenolide | IKKβ | ~5 µM | Human Jurkat T cells | [1] |
| BAY 11-7082 | IκBα Phosphorylation | ~10 µM | Human Uveal Melanoma Cells | [4] |
Table 2: Comparison of Inhibitors Targeting the MAPK Pathway
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound (HSYA) | p38 MAPK Phosphorylation | Dose-dependent inhibition | H22 tumor-bearing mice, HepG2 cells | [5] |
| U0126 | MEK1/2 | 70 nM (MEK1), 60 nM (MEK2) | Enzyme assay | [6] |
| SB203580 | p38α/β MAPK | 50 nM (p38α), 500 nM (p38β2) | Enzyme assay | [7][8] |
Table 3: Comparison of Inhibitors Targeting the NLRP3 Inflammasome
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound (HSYA) | NLRP3 Inflammasome Activation | Dose-dependent inhibition of IL-1β secretion | RAW264.7 macrophages | [9][10] |
| MCC950 | NLRP3 | 7.5 nM | Mouse bone marrow-derived macrophages (BMDMs) | [11] |
| VX-765 | Caspase-1 | Reduces IL-1β production | Mouse model of depression | [12] |
Table 4: Comparison of Inhibitors Targeting the JAK/STAT Pathway
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound (HSYA) | JAK2/STAT1 Phosphorylation | Dose-dependent inhibition | H9c2 cardiomyocytes, Sepsis-induced organ injury model | [13][14] |
| Tofacitinib | JAK1, JAK2, JAK3 | 112 nM (JAK1), 20 nM (JAK2), 1 nM (JAK3) | Enzyme assay | [15] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: HSYA's multi-target anti-inflammatory mechanism.
Caption: General experimental workflow for validation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in this guide.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is for measuring the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of HSYA or its alternatives.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HSYA and/or alternative inhibitors
-
TNF-α (or other appropriate NF-κB activator)
-
Luciferase Assay System (e.g., Promega)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB reporter cells in a 96-well opaque plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of HSYA or the alternative inhibitor. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to the appropriate wells. Include a vehicle control (no TNF-α) and a positive control (TNF-α alone).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell Lysis: Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[16]
-
Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Measure the luminescence using a luminometer.[16]
-
Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle control. Calculate the percentage of inhibition for each compound concentration.
p38 MAPK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated p38 MAPK as a measure of its activation.
Materials:
-
RAW264.7 macrophages or other suitable cell line
-
HSYA and/or alternative inhibitors
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells and treat with HSYA or alternatives, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p38 to total p38 and the loading control (β-actin).
NLRP3 Inflammasome Activation Assay (ASC Speck Formation)
This assay visually quantifies NLRP3 inflammasome activation by observing the formation of ASC specks.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
HSYA and/or alternative inhibitors
-
LPS
-
Nigericin or ATP
-
4% Paraformaldehyde (PFA)
-
Primary antibody: anti-ASC
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Priming: Prime BMDMs with 1 µg/mL LPS for 4 hours.[17]
-
Inhibitor Treatment: Treat the cells with HSYA or alternative inhibitors for 1 hour.
-
Inflammasome Activation: Stimulate the cells with 5 µM nigericin or 5 mM ATP for 1 hour.[17]
-
Fixation and Permeabilization: Fix the cells with 4% PFA, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with anti-ASC antibody overnight. Follow with incubation with a fluorescently labeled secondary antibody and DAPI for nuclear staining.[17]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of cells with ASC specks (a single large, bright fluorescent aggregate per cell) and express it as a percentage of the total number of cells.[18]
JAK2 Phosphorylation Assay (Kinase Assay)
This protocol describes a non-radioactive method to measure the kinase activity of JAK2.
Materials:
-
Recombinant active JAK2 enzyme
-
Kinase assay buffer
-
ATP
-
Biotinylated substrate peptide (e.g., STAT1-derived peptide)
-
HSYA and/or alternative inhibitors
-
Streptavidin-coated plates
-
Anti-phospho-STAT1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, HSYA or alternative inhibitor at various concentrations, and the recombinant JAK2 enzyme.[19]
-
Initiate Reaction: Add the biotinylated substrate peptide and ATP to start the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Stop Reaction and Binding: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to allow the biotinylated peptide to bind.[19]
-
Immunodetection: Wash the plate and add the anti-phospho-STAT1 antibody. Incubate for 1-2 hours.
-
Signal Generation: After washing, add the HRP-conjugated secondary antibody, followed by the TMB substrate. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of JAK2 inhibition for each compound concentration.
This guide provides a framework for the comparative validation of this compound's anti-inflammatory mechanisms. The provided data and protocols should enable researchers to design and execute experiments to further elucidate its therapeutic potential.
References
- 1. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Human IL-1 beta ELISA Kit (A270338) [antibodies.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound suppresses angiogenesis of hepatocellular carcinoma through inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. bowdish.ca [bowdish.ca]
- 9. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modulation of metabolite networks and inhibition of JAK2/STAT1 pathway in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to the Pharmacokinetics of Hydroxysafflor Yellow A (HSYA) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic profile of Hydroxysafflor Yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius). Understanding the absorption, distribution, metabolism, and excretion (ADME) of HSYA in different preclinical models is crucial for its development as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in these studies, and provides visual representations of typical experimental workflows.
Executive Summary
This compound exhibits significant variability in its pharmacokinetic profile across different animal species. Notably, its oral bioavailability is consistently low in its pure form, a critical consideration for formulation development. Intravenous administration studies in rats and dogs show that HSYA is rapidly distributed and eliminated, primarily through renal excretion. The following sections provide a detailed breakdown of the available pharmacokinetic data and the methodologies employed to obtain them.
Data Presentation: Pharmacokinetic Parameters of HSYA
The following table summarizes the key pharmacokinetic parameters of HSYA in rats, dogs, and mice following intravenous (IV) and oral (PO) administration. It is important to note that variations in experimental design, such as dosage and formulation, can influence these parameters.
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | IV | 3 | 22.37 ± 1.69 | 0.05 ± 0.00 | 12.53 ± 3.18 (AUC0-t) | 0.83 ± 0.10 | - | |
| IV | 5 | - | - | - | - | - | [1] | |
| IV | 6 | 47.02 ± 9.76 | 0.05 ± 0.00 | 33.99 ± 9.87 (AUC0-t) | 0.75 ± 0.10 | - | ||
| IV | 12 | 90.53 ± 18.12 | 0.05 ± 0.00 | 66.05 ± 7.59 (AUC0-t) | 0.57 ± 0.12 | - | ||
| IV | 24 | 233.23 ± 46.67 | 0.05 ± 0.00 | 156.99 ± 41.06 (AUC0-t) | 0.80 ± 0.13 | - | ||
| PO | - | - | ~0.17 | - | - | 1.2 | [2][3] | |
| PO (Nanoemulsion) | - | 12.75 ± 2.64 | 0.83 ± 0.54 | 31.56 ± 4.58 (AUC0-24h) | - | - | [4] | |
| PO (with Chitosan) | - | - | - | - | - | Relative BA: 476% | [5] | |
| Dog | IV | 6 | - | - | - | - | - | [6] |
| IV | 12 | - | - | - | - | - | [6] | |
| IV | 24 | - | - | - | - | - | [6] | |
| Mouse | PO | - | 2.41 ± 0.23 | 0.78 ± 0.07 | 5.07 ± 0.58 (AUC0-t) | 1.54 ± 0.12 | - | [7] |
| (Normal) | 5.21 ± 0.56 (AUC0-∞) | |||||||
| Mouse | PO | - | 4.08 ± 0.51 | 1.02 ± 0.08 | 11.74 ± 0.55 (AUC0-t) | 2.00 ± 0.09 | - | [7] |
| (DCM) | 13.27 ± 0.62 (AUC0-∞) |
*DCM: Diabetic Cardiomyopathy
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of HSYA.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.[8][9] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[8][9] For oral administration studies, rats are often fasted overnight prior to dosing.
-
Dogs: Beagle dogs are a frequently used non-rodent species.[10] Similar to rats, they are housed in controlled environments and may be fasted before oral drug administration.
-
Mice: Various strains of mice are used, and study conditions, including diet and health status (e.g., normal vs. disease models), are important variables.[7]
Drug Administration
-
Intravenous (IV) Administration: HSYA is typically dissolved in a suitable vehicle, such as saline, and administered via injection or infusion into a tail vein in rats or a cephalic vein in dogs.
-
Oral (PO) Administration: For oral dosing, HSYA is often administered as a solution or suspension via oral gavage.[10] The volume administered is adjusted based on the animal's body weight.
Blood Sampling
-
Rats: Blood samples are collected at predetermined time points from the jugular vein, tail vein, or via cardiac puncture.[11] To maintain blood volume, the number and volume of samples are carefully controlled.
-
Dogs: Blood samples are typically collected from the cephalic or jugular vein.[12] The use of indwelling catheters can facilitate repeated sampling.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma. The plasma is then stored at low temperatures (e.g., -80°C) until analysis.
Analytical Methods
The quantification of HSYA in plasma samples is predominantly performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV Method:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation.[11]
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used for separation.[11] The mobile phase often consists of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., orthophosphoric acid).[11]
-
Detection: HSYA is detected by UV absorbance at its maximum wavelength, which is around 403 nm.[11]
-
-
LC-MS/MS Method:
-
Sample Preparation: Similar to the HPLC-UV method, protein precipitation is a common sample preparation technique.
-
Chromatographic Conditions: A C18 column is also frequently employed. The mobile phase is often a gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Detection is achieved using an electrospray ionization (ESI) source, and quantification is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to visualize key experimental workflows.
Caption: A typical experimental workflow for a cross-species pharmacokinetic study.
Caption: Workflow for the analytical quantification of HSYA in plasma samples.
References
- 1. Pharmacokinetic-pharmacodynamic modeling analysis for this compound-calycosin in compatibility in normal and cerebral ischemic rats: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. Pharmacokinetics of this compound Water-in-Oil Nanoemulsion [journal11.magtechjournal.com]
- 5. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. A clinical chemical atlas of xenobiotic toxicity for the Sprague–Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.murdoch.edu.au [researchportal.murdoch.edu.au]
- 10. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydroxysafflor Yellow A and Other Prominent Chalcone Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of phytochemical research, chalcones have emerged as a significant class of compounds, demonstrating a wide array of biological activities. Among these, Hydroxysafflor Yellow A (HSYA), a principal active component of Carthamus tinctorius L., has garnered substantial attention for its therapeutic potential. This guide provides a head-to-head comparison of HSYA with other well-researched chalcone compounds—Butein, Xanthohumol, Licochalcone A, and Cardamonin—focusing on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of HSYA and other selected chalcones. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of these chalcones is often evaluated by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.
| Compound | Assay | IC50 Value (µM) | Source |
| This compound (HSYA) | DPPH | 13.4 ± 1.0 (as µg GAE/mL) | [1][2] |
| Butein | DPPH | 9.2 ± 1.8 | [3] |
Note: The IC50 value for HSYA is presented as µg Gallic Acid Equivalent/mL, which makes direct comparison with the molar concentration of Butein challenging without further information on the molecular weight of the gallic acid equivalent used in the study.
Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators or edema in animal models.
| Compound | Model | Inhibition/IC50 Value | Source |
| Xanthohumol | LPS-activated THP-1 monocytes | Inhibition of MCP-1 and IL-6 production | |
| Licochalcone A | LPS-induced NO production in RAW264.7 cells | Significant inhibition of NO production | [4] |
| Cardamonin | Arachidonic acid-induced platelet aggregation | IC50 = 73 µM |
Neuroprotective Activity
Neuroprotection is a critical therapeutic area where chalcones show promise. The oxygen-glucose deprivation/reperfusion (OGD/R) model is a common in vitro method to simulate ischemic conditions.
| Compound | Model | Observation | Source |
| This compound (HSYA) | OGD/R in SH-SY5Y cells | Activates HIF1A/BNIP3 signaling, promotes autophagy, and reduces apoptosis | [1][5] |
| Cardamonin | H2O2-stimulated BV-2 cells | Attenuates oxidative damage and ischemic stroke in rats | [6] |
Note: Quantitative IC50 values for neuroprotection in directly comparable assays were not found in the reviewed literature.
Key Signaling Pathways
The biological activities of these chalcones are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound (HSYA) Signaling
HSYA exerts its neuroprotective and anti-apoptotic effects through multiple pathways, including the PI3K/Akt/GSK3β and HIF-1α/BNIP3 pathways.[1][7]
Butein Signaling in Apoptosis
Butein induces apoptosis in cancer cells by modulating the PI3K/Akt and MAPK pathways, leading to the activation of caspases.[8][9]
Xanthohumol and Nrf2 Signaling
Xanthohumol exhibits potent anti-inflammatory and antioxidant effects primarily through the activation of the Nrf2 signaling pathway.[10][11][12][13]
Licochalcone A and NF-κB/Nrf2 Crosstalk
Licochalcone A demonstrates significant anti-inflammatory and neuroprotective activities by modulating the interplay between the NF-κB and Nrf2 signaling pathways.[4][14][15][16][17]
Cardamonin and its Multi-target Effects
Cardamonin exerts its anticancer and neuroprotective effects by modulating multiple signaling pathways, including NF-κB and Nrf2.[18][6][19][20]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the comparison of these chalcone compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (e.g., HSYA, Butein) in the same solvent.
-
A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.
-
Add the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Protocol:
-
Animals: Wistar rats or Swiss albino mice are typically used. Animals are acclimatized and fasted before the experiment.
-
Treatment:
-
Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the chalcone compound.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
-
Induction of Edema:
-
After a specific time following treatment (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture
Objective: To model ischemic-reperfusion injury in vitro and assess the neuroprotective effects of a compound.
Principle: Neuronal cells are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation and glucose restoration, mimicking the conditions of stroke. The ability of a compound to improve cell viability and reduce cell death is indicative of its neuroprotective activity.
Protocol:
-
Cell Culture:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured under standard conditions.
-
-
OGD Induction:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).
-
-
Reperfusion (Reoxygenation):
-
The glucose-free medium is replaced with normal culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).
-
The test compound (e.g., HSYA) is typically added to the medium before, during, or after the OGD period.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Cell Death/Apoptosis: Measured by techniques such as LDH (lactate dehydrogenase) release assay (for membrane integrity), TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining (for DNA fragmentation), or flow cytometry with apoptosis markers (e.g., Annexin V/Propidium Iodide).
-
Western Blot Analysis: To quantify the expression of key proteins involved in apoptosis, autophagy, and specific signaling pathways.
-
-
Data Analysis:
-
Cell viability and cell death are quantified and compared between the control (OGD/R without treatment), treated (OGD/R with the test compound), and sham (normoxic) groups. Statistical analysis is performed to determine the significance of the protective effects.
-
Conclusion
This compound and other chalcones like Butein, Xanthohumol, Licochalcone A, and Cardamonin represent a promising class of natural compounds with significant therapeutic potential. While this guide provides a comparative overview of their antioxidant, anti-inflammatory, and neuroprotective activities, it also highlights the need for more direct head-to-head studies to establish a clearer hierarchy of their efficacy. The elucidation of their distinct and overlapping signaling pathways offers valuable insights for the rational design of novel therapeutics targeting a range of pathologies, from neurodegenerative diseases to inflammatory disorders and cancer. Future research should focus on standardized comparative assays and in vivo studies to fully realize the clinical potential of these remarkable compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Xanthohumol and related prenylated flavonoids inhibit inflammatory cytokine production in LPS-activated THP-1 monocytes: structure-activity relationships and in silico binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chalcone and its analogs: Therapeutic and diagnostic applications in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chalcone derivate as a promising candidate for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral intake of xanthohumol attenuates lipoteichoic acid-induced inflammatory response in human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview on Cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Replicating Neuroprotective Effects of Hydroxysafflor Yellow A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the neuroprotective effects of Hydroxysafflor yellow A (HSYA). It includes a synthesis of quantitative data, detailed experimental protocols from key studies, and visual diagrams of the implicated signaling pathways to aid in the replication and extension of these findings.
This compound (HSYA), a primary active component of the safflower plant, has demonstrated significant neuroprotective properties in various experimental models of cerebral ischemia.[1] Its therapeutic potential is attributed to a multi-targeted mechanism of action, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] This guide synthesizes data from multiple studies to provide a comprehensive overview for researchers seeking to build upon existing work.
Quantitative Data Summary
The neuroprotective efficacy of HSYA has been quantified across several in vivo and in vitro studies. The following tables summarize key findings, including effects on neurological deficit scores, cerebral infarct volume, and cell viability.
Table 1: In Vivo Neuroprotective Effects of HSYA in Middle Cerebral Artery Occlusion (MCAO) Models
| Study Reference | Animal Model | HSYA Dosage | Neurological Deficit Score | Infarct Volume Reduction (%) |
| [4] | MCAO Rats | 8 mg/kg | Significant improvement | Marked reduction |
| [5] | MCAO Rats | 10 mg/kg | Significant improvement (P < 0.01) | 30.9% |
| [6] | MCAO Rats | 3.0 mg/kg & 6.0 mg/kg | Significantly decreased | Significantly reduced |
| [3] | MCAO Rats | Dose-dependent | Dose-dependent decrease | Dose-dependent reduction |
| [7] | MCAO Mice | 5 mg/kg & 20 mg/kg | Significantly reduced | Significant reduction |
| [1] | MCAO Rats | 8 mg/kg & 16 mg/kg | Significant improvement (P < 0.01, P < 0.001) | Not Reported |
Table 2: In Vitro Neuroprotective Effects of HSYA
| Study Reference | Cell Model | Insult | HSYA Concentration | Outcome Measure | Results |
| [2] | SH-SY5Y cells | OGD/R | Not specified | Increased autophagy, decreased apoptosis | HSYA promoted HIF-1α expression and inhibited CASP3 |
| [3] | Primary hippocampal neurons | OGD/R | 40, 60, 80 µM | Increased cell viability | Dose-dependent increase in cell viability |
| [6] | Fetal cortical cells | Glutamate & NaCN | Not specified | Inhibition of neuron damage | Significant inhibition of damage |
Key Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of HSYA.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.
-
Animal Preparation: Male Wistar-Kyoto (WKY) or Sprague-Dawley rats are anesthetized, typically with sodium pentobarbital (40 mg/kg, intraperitoneal).[1]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: Occlusion is typically maintained for a period ranging from 60 minutes to 2 hours, followed by reperfusion, which is achieved by withdrawing the filament.[7][8]
-
HSYA Administration: HSYA, dissolved in 0.9% saline, is administered via various routes, including sublingual or unilateral common carotid artery injection, at specified doses and time points relative to the ischemic event.[4][6]
-
Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and brain edema are assessed at 24 to 72 hours post-MCAO.[4][7]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
The OGD/R model is an in vitro method to simulate ischemic and reperfusion injury in cultured cells.
-
Cell Culture: Primary hippocampal neurons or SH-SY5Y cells are cultured under standard conditions.[2][3]
-
OGD Insult: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period to induce oxygen-glucose deprivation.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions.
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations before, during, or after the OGD insult.[3]
-
Outcome Assessment: Cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release, apoptosis assays (e.g., TUNEL staining), and protein expression analysis (e.g., Western blot) are performed to evaluate the effects of HSYA.[2][3]
Implicated Signaling Pathways
Several signaling pathways have been identified as mediators of HSYA's neuroprotective effects. The following diagrams illustrate these pathways.
Caption: HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways.[4]
Caption: HSYA promotes autophagy via the HIF-1α/BNIP3 pathway.[2][9][10][11]
Caption: HSYA exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[5]
Caption: HSYA protects against cerebral ischemia/reperfusion injury via the SIRT1 pathway.[3][12]
References
- 1. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxysafflor yellow A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Hydroxysafflor yellow A (HSYA) is critical for maintaining a safe and compliant laboratory environment. Due to the absence of specific regulatory disposal guidelines for HSYA, this document outlines a recommended disposal procedure based on the compound's known properties and general principles of chemical waste management.
This compound is a water-soluble compound isolated from the flowers of Carthamus tinctorius L. (safflower). While it is valued for its broad spectrum of pharmacological activities, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with HSYA. The following table summarizes key safety information derived from available Safety Data Sheets (SDS) and chemical supplier information.
| Property | Information |
| Physical State | Solid |
| GHS Hazard Pictogram | GHS07 (Warning) |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Temperature | 2-8°C or -20°C |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
The high water hazard classification (WGK 3) is a critical factor in determining the appropriate disposal route, indicating that HSYA should not be disposed of down the drain.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of HSYA in a laboratory setting. This procedure is a recommendation based on best practices for chemical waste management.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and safety glasses with side shields.
2. Waste Segregation and Collection:
-
Solid HSYA Waste:
-
Collect pure HSYA, expired reagents, and heavily contaminated materials (e.g., weighing boats, contaminated filter paper) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
Label the container as "Hazardous Waste: this compound" and include the GHS hazard pictograms.
-
-
Contaminated Labware:
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or methanol) to remove HSYA residues. The first rinseate must be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but it is best practice to collect all rinses as hazardous waste given the high water hazard classification.
-
Plasticware: Disposable plasticware heavily contaminated with HSYA should be collected as solid hazardous waste.
-
3. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry, adhering to the recommended storage temperatures for HSYA.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of HSYA down the sink or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Navigating the Safe Handling of Hydroxysafflor yellow A: A Guide for Laboratory Professionals
For Immediate Release
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). Adherence to these procedures is critical for ensuring personal safety and proper disposal, thereby fostering a secure and compliant laboratory environment.
Immediate Safety and Handling Protocols
This compound is a chalcone compound that requires careful handling due to potential health hazards. While some suppliers classify the substance as not hazardous under the Globally Harmonized System (GHS), others indicate it may cause serious eye irritation and allergic skin reactions.[1] Given this conflicting information, a cautious approach is strongly recommended. Personnel should treat the compound as hazardous until more definitive data becomes available.[2]
Personal Protective Equipment (PPE)
Based on the more stringent hazard classifications, the following PPE is mandatory when handling this compound, particularly in its solid, powdered form:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes that can cause serious eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents skin contact which may lead to allergic skin reactions (H317). |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder to minimize inhalation. Work should ideally be conducted in a well-ventilated area or under a fume hood. |
This operational workflow ensures that all necessary protective measures are in place before handling this compound.
Operational and Disposal Plans
Proper containment and disposal are crucial to mitigate environmental contamination and ensure a safe laboratory workspace.
Storage
This compound should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C. It should be kept in a tightly sealed container to prevent moisture absorption and contamination.
Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Ventilate : Ensure the area is well-ventilated to disperse any airborne dust.
-
Wear Appropriate PPE : Use the personal protective equipment outlined in the table above.
-
Contain the Spill : Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Clean-up : Carefully scoop the spilled material and absorbent into a designated, labeled hazardous waste container. Avoid dry sweeping which can generate dust.
-
Decontaminate : Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Segregation : All solid waste, including contaminated gloves, wipes, and weigh boats, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound" and any known hazard symbols.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration is a common disposal method for similar chalcone compounds. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This decision-making workflow outlines the proper procedure for waste disposal.
By adhering to these safety protocols and disposal procedures, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of all personnel and maintaining environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
